molecular formula C8H5BrClF3 B1335949 4-Chloro-2-(trifluoromethyl)benzyl bromide CAS No. 886496-75-9

4-Chloro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1335949
CAS No.: 886496-75-9
M. Wt: 273.48 g/mol
InChI Key: LFFCKOROEHFKQA-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrClF3 and its molecular weight is 273.48 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFCKOROEHFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392995
Record name 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE
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URL https://comptox.epa.gov/dashboard/DTXSID80392995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-75-9
Record name 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS 886496-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzyl bromide, a key building block in synthetic and medicinal chemistry. This document consolidates available physicochemical data, experimental protocols, and potential applications to support research and development endeavors.

Physicochemical Properties

This compound is a solid organic compound valued in synthetic chemistry for the introduction of the 4-chloro-2-(trifluoromethyl)benzyl moiety.[1][2] The trifluoromethyl group, a bioisostere for chlorine, can enhance metabolic stability, binding selectivity, and lipophilicity of drug candidates.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 886496-75-9[4]
Molecular Formula C₈H₅BrClF₃[4]
Molecular Weight 273.48 g/mol [4]
Physical Form Solid[1][2]
Predicted Boiling Point 214.0 ± 35.0 °C[1][5]
Predicted Density 1.663 ± 0.06 g/cm³[1][5]
Solubility Reported as difficult to mix with water.[1][2] Likely soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
Storage Conditions Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6]

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic methylene protons (-CH₂Br) would likely be a singlet around 4.5-5.0 ppm.
¹³C NMR Aromatic carbons would be observed between 120-140 ppm. The trifluoromethyl carbon would exhibit a quartet due to coupling with fluorine atoms. The benzylic carbon would be found in the range of 30-40 ppm.
Mass Spectrometry (EI) The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M+, M+2, M+4 peaks).[7] The molecular ion peak [M]⁺ would be observed at m/z 272/274/276.
Infrared (IR) Spectroscopy Characteristic peaks would include C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br and C-Cl stretching.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant 4-Chloro-2-(trifluoromethyl)toluene product This compound reactant->product Reflux reagents N-Bromosuccinimide (NBS) Benzoyl peroxide (BPO) Carbon tetrachloride (CCl₄)

Caption: Synthetic route to this compound.

Experimental Procedure (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-chloro-2-(trifluoromethyl)toluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO, 0.02 equivalents) in a suitable solvent such as carbon tetrachloride.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Synthesis of Dithiocarbamates

This compound is a valuable reagent for the synthesis of various organic molecules, including dithiocarbamates, which are known for their diverse biological activities.[9] The synthesis involves the reaction of the benzyl bromide with a sodium salt of a N,N-disubstituted dithiocarbamic acid.

Experimental Workflow:

G cluster_0 Dithiocarbamate Synthesis Workflow start Start step1 Prepare sodium N,N-disubstituted dithiocarbamate solution start->step1 step2 Add 4-Chloro-2-(trifluoromethyl)benzyl bromide solution step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: - Pour into water - Extract with organic solvent step4->step5 Reaction complete step6 Purify by column chromatography step5->step6 end End step6->end

Caption: Workflow for the synthesis of dithiocarbamates.

Experimental Procedure:

  • Preparation of Dithiocarbamate Salt: In a flask, dissolve the desired secondary amine (1 equivalent) in a suitable solvent like ethanol. Cool the solution in an ice bath and add carbon disulfide (1 equivalent) dropwise, followed by an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture for 1-2 hours at room temperature to form the sodium N,N-disubstituted dithiocarbamate salt.

  • Reaction: To the freshly prepared dithiocarbamate salt solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired dithiocarbamate.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[10] The 4-chloro-2-(trifluoromethyl)benzyl moiety can be introduced into various molecular scaffolds using this compound. While specific signaling pathways directly targeted by derivatives of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of a wide range of potentially bioactive molecules.[3][11][12] Dithiocarbamates, which can be synthesized from this benzyl bromide, have shown a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[9]

Logical Relationship of Compound Utility:

G cluster_0 Role in Drug Discovery compound This compound intermediate Synthetic Intermediate compound->intermediate dithiocarbamates Dithiocarbamate Derivatives intermediate->dithiocarbamates bioactive Potentially Bioactive Molecules dithiocarbamates->bioactive properties Enhanced Pharmacological Properties (e.g., metabolic stability, lipophilicity) bioactive->properties

Caption: Utility of the compound in medicinal chemistry.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is corrosive and can cause severe skin burns and eye damage.[13] It may also cause respiratory irritation.[13] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[13]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical. The experimental protocols provided are for illustrative purposes and should be adapted and optimized by qualified personnel.

References

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide, a key intermediate in organic synthesis. The information is compiled from various chemical data sources to assist researchers and drug development professionals in its application.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with chloro, trifluoromethyl, and bromomethyl groups. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The logical relationship between the compound's name and its various identifiers is crucial for accurate documentation and research.

cluster_ID Chemical Identification cluster_Props Derived Properties Name This compound Synonym 1-(Bromomethyl)-4-chloro-2- (trifluoromethyl)benzene Name->Synonym aka CAS CAS No. 886496-75-9 Name->CAS Formula Molecular Formula C8H5BrClF3 Name->Formula MDL MDL Number MFCD04115840 Name->MDL PhysicalData Physical Properties Table CAS->PhysicalData Characterize MW Molecular Weight 273.48 g/mol Formula->MW MW->PhysicalData Characterize MDL->PhysicalData Characterize

Caption: Logical workflow for the identification of this compound.

Physical and Chemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. The data below has been aggregated from various suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₅BrClF₃[1][2][3]
Molecular Weight 273.48 g/mol [2][3]
CAS Number 886496-75-9[1][2]
Appearance Solid[4]
Boiling Point 214.0 ± 35.0 °C (Predicted)[4]
Density 1.663 ± 0.06 g/cm³ (Predicted)[4]
Refractive Index 1.5200[4]
Solubility Difficult to mix with water[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Experimental Protocols

Specific experimental protocols for determining the physical properties of this exact compound are not detailed in the cited literature. However, standard methodologies are employed for such characterizations.

General Protocol for Melting Point Determination: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Protocol for Boiling Point Determination: For a non-predicted boiling point, distillation is the standard method. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation while the liquid and vapor are in equilibrium.

General Protocol for Density Determination: The density of a solid can be determined using a pycnometer. The pycnometer is weighed empty, then with the sample, then with the sample and a liquid of known density in which the sample is insoluble. The volume of the sample is determined by the displacement of the liquid, and the density is calculated by dividing the mass of the sample by its volume.

Synthesis and Purification Workflow

This compound is typically used as a reactant or intermediate. Its synthesis from a corresponding benzyl alcohol and subsequent purification is a common laboratory procedure. The following diagram illustrates a general workflow for such a process.

cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Start Corresponding Benzyl Alcohol + Thionyl Chloride Reaction Stir at Room Temperature (1h) in CH2Cl2 with DMF catalyst Start->Reaction Reactants Quench Pour into sat. NaHCO3 Reaction->Quench Neutralize Extract Extract with Dichloromethane (3x) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Purify Crude Final Pure 4-Chloro-2-(trifluoromethyl) benzyl bromide Purify->Final Isolate

Caption: A general experimental workflow for the synthesis and purification of benzyl bromides.

Safety and Handling

According to safety data sheets, this compound is a hazardous substance that requires careful handling.

  • Hazard Statements: Causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Do not breathe fumes, mist, or vapors (P260).[1] Wear protective gloves, clothing, eye, and face protection (P280).[1] Use only outdoors or in a well-ventilated area (P271).[1]

  • First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[1] If swallowed, rinse mouth but do not induce vomiting and get immediate medical advice.[1]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container under an inert gas like Argon.[5] It is also noted to be light and moisture sensitive.[5]

  • Fire Fighting: In case of fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[5]

References

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-bromo-2-chloro-4-(trifluoromethyl)benzene, a key intermediate in the development of novel therapeutics, particularly selective inhibitors of the NaV1.7 sodium channel for the treatment of chronic pain.

Molecular Structure and Properties

1-Bromo-2-chloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group.

Table 1: Physicochemical Properties of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

PropertyValue
IUPAC Name 1-Bromo-2-chloro-4-(trifluoromethyl)benzene
CAS Number 402-04-0
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Melting Point -25.0 to -22.8 °C[1]
Boiling Point 193-194 °C at 740 Torr[1]
Density 1.717 g/cm³ (predicted)[1]
Solubility Insoluble in water, soluble in common organic solvents.

Spectroscopic Data

The structural characterization of 1-bromo-2-chloro-4-(trifluoromethyl)benzene is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-C stretching within the ring, and strong absorptions corresponding to the C-Br, C-Cl, and C-F bonds.

Experimental Protocols

Synthesis of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

A plausible synthetic route to 1-bromo-2-chloro-4-(trifluoromethyl)benzene involves the Sandmeyer reaction starting from a suitably substituted aniline.

Materials:

  • 2-Amino-5-chlorobenzotrifluoride

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzotrifluoride in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-(trifluoromethyl)benzene as a colorless to light yellow liquid.

Application in Drug Development: Targeting the NaV1.7 Signaling Pathway for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[2][3][4][5] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[2][5] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[4]

1-Bromo-2-chloro-4-(trifluoromethyl)benzene serves as a critical building block in the synthesis of potent and selective NaV1.7 inhibitors.[1] Its unique substitution pattern allows for its incorporation into more complex molecules designed to interact with specific residues within the NaV1.7 channel, thereby blocking the influx of sodium ions and dampening the pain signal.

Logical Flow of NaV1.7 Inhibition in Pain Pathway

Pain_Pathway_Inhibition cluster_Neuron Peripheral Sensory Neuron cluster_Inhibitor Therapeutic Intervention Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) NaV1.7_Activation NaV1.7 Channel Activation Noxious_Stimulus->NaV1.7_Activation triggers Action_Potential Action Potential Generation NaV1.7_Activation->Action_Potential leads to Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation initiates Pain_Perception Pain Perception in Brain Signal_Propagation->Pain_Perception results in NaV1.7_Inhibitor NaV1.7 Inhibitor (Synthesized from C7H3BrClF3 precursor) NaV1.7_Inhibitor->NaV1.7_Activation blocks Experimental_Workflow Start Start: Synthesis of 1-Bromo-2-chloro-4- (trifluoromethyl)benzene Step1 Step 1: Synthesis of NaV1.7 Inhibitor Library Start->Step1 Step2 Step 2: In Vitro Screening (e.g., Patch Clamp Electrophysiology) Step1->Step2 Step3 Step 3: Lead Optimization (Structure-Activity Relationship Studies) Step2->Step3 Identify Hits Step4 Step 4: In Vivo Efficacy Testing (Animal Models of Pain) Step3->Step4 Develop Leads End End: Preclinical Candidate Selection Step4->End

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a chloro substituent, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of these distinct functional groups allows for selective and sequential chemical transformations, providing a strategic advantage in the design and development of novel bioactive molecules. This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and key applications of this important chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 886496-75-9[1]
Molecular Formula C₈H₅BrClF₃[1][2]
Molecular Weight 273.48 g/mol [1][2]
Appearance Solid
Purity ≥95%[2]

Spectroscopic Data

While specific spectroscopic data for 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is not available in the reviewed literature, data for closely related compounds can provide valuable insights for characterization.

Reference Spectroscopic Data for Similar Compounds:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)IR Spectrum (cm⁻¹)
1-(Bromomethyl)-4-(trifluoromethyl)benzene7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H), 4.49 (s, 2H)132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz), 32.2238 (M+), 159, 109Not specified
1-Chloro-2-(trifluoromethyl)benzene7.69 (d, J = 8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H)Not specified180 (M+)Not specified

This data is provided for reference and is not the experimental data for 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene.[3][4]

Synthesis and Reactivity

The synthesis of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene typically involves the bromination of the corresponding methyl-substituted benzene derivative. A general approach would be the radical bromination of 1-chloro-4-methyl-3-(trifluoromethyl)benzene.

General Synthetic Workflow

G General Synthesis Workflow start 1-Chloro-4-methyl-3-(trifluoromethyl)benzene reagents Radical Initiator (e.g., AIBN) Brominating Agent (e.g., NBS) start->reagents Reacts with product 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene reagents->product solvent Inert Solvent (e.g., CCl₄) solvent->product conditions Heat or UV Light conditions->product workup Work-up and Purification (e.g., Filtration, Washing, Recrystallization/Chromatography) product->workup Followed by

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Radical Bromination

While a specific protocol for the synthesis of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene was not found, a general procedure for the radical bromination of a benzylic methyl group is as follows. This is a representative protocol and would require optimization for the specific substrate.

Materials:

  • 1-Chloro-4-methyl-3-(trifluoromethyl)benzene (starting material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the starting material, 1-chloro-4-methyl-3-(trifluoromethyl)benzene, and the solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN or BPO) to the flask.

  • The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

  • The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield the desired 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene.

Reactivity and Applications in Drug Development

The utility of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene as a synthetic intermediate stems from the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the substituted benzyl moiety into various molecules. The aryl chloride is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can impart desirable properties such as metabolic stability and increased lipophilicity to the final products.

G Reactivity and Applications cluster_reactions Key Reactions cluster_applications Applications start 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene sn2 Nucleophilic Substitution (SN2) start->sn2 Benzylic Bromide Reactivity cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->cross_coupling Aryl Chloride Reactivity (under specific catalytic conditions) pharma Pharmaceutical Intermediates sn2->pharma agro Agrochemical Synthesis sn2->agro cross_coupling->pharma cross_coupling->agro

Caption: Reactivity and main applications of the title compound.

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to introduce the 4-chloro-2-(trifluoromethyl)benzyl moiety is particularly useful in drug discovery for several reasons:

  • Modulation of Physicochemical Properties: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability.

  • Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.

  • Binding Interactions: The trifluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can enhance the binding affinity of a ligand to its biological target.

Safety and Handling

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant if swallowed and may cause skin irritation and serious eye irritation.

Hazard and Precautionary Statements:

GHS ClassificationHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation (Category 2)H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Chronic Aquatic Toxicity (Category 4)H413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.

This information is based on available safety data sheets and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a key building block in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols for its synthesis and specific spectral data are not widely published, its properties and reactivity can be inferred from related compounds. Researchers and drug development professionals can leverage the unique characteristics of this molecule to design and synthesize novel compounds with improved biological activity and pharmacokinetic profiles. As with all reactive chemical intermediates, proper safety precautions are paramount when handling this compound.

References

In-depth Technical Guide: 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide. Despite a comprehensive search for quantitative solubility data, specific experimental values in various solvents were not available in the public domain at the time of this report. The following sections detail the known physical and chemical characteristics of this compound.

Physicochemical Properties

While specific solubility data is not available, a collection of general physical and chemical properties has been compiled from various sources. These properties are essential for handling, storage, and theoretical modeling of the compound.

PropertyValueSource
Molecular Formula C8H5BrClF3[1]
Molecular Weight 273.48 g/mol [1]
Physical Form Solid[1]
Boiling Point (Predicted) 214.0 ± 35.0 °C[2]
Density (Predicted) 1.663 ± 0.06 g/cm³[2]
Refractive Index (Predicted) 1.5200[2]
SMILES String ClC1=CC(C(F)(F)F)=C(CBr)C=C1
InChI Key LFFCKOROEHFKQA-UHFFFAOYSA-N

Experimental Protocols

A thorough literature search did not yield specific, detailed experimental protocols for determining the solubility of this compound. General methods for solubility assessment, such as the shake-flask method or potentiometric titration, would be applicable but have not been published specifically for this compound.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their influence on its predicted characteristics.

G Physicochemical Property Relationships A Molecular Formula (C8H5BrClF3) B Molecular Weight (273.48 g/mol) A->B determines C Structure (SMILES/InChI) D Predicted Properties C->D allows prediction of E Boiling Point D->E F Density D->F G Refractive Index D->G

Physicochemical Property Relationships

Disclaimer: The boiling point, density, and refractive index are predicted values and have not been experimentally verified in the available literature. Further experimental investigation is required to determine the precise solubility of this compound in various solvents.

References

Spectroscopic Data for 4-Chloro-2-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS RN: 886496-75-9) has revealed a significant lack of publicly available experimental data. While the compound is listed by several chemical suppliers, the detailed spectroscopic characterization required for an in-depth technical guide, including NMR, IR, and mass spectrometry data, is not available in scientific literature or public databases.

Major suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product.[1] This indicates that the compound is likely available for research purposes, but its detailed spectroscopic properties have not been published or widely disseminated.

Due to the absence of this foundational data, it is not possible to fulfill the core requirements of this request, which include the presentation of quantitative data in structured tables, detailed experimental protocols for its acquisition, and the visualization of related workflows.

To provide some context for researchers interested in this or structurally similar molecules, this guide will present spectroscopic data for a related, well-characterized compound, 4-(Trifluoromethyl)benzyl bromide . It is crucial to note that the following data does not pertain to this compound.

Spectroscopic Data for the Analogue: 4-(Trifluoromethyl)benzyl bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-(Trifluoromethyl)benzyl bromide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.63d8.22HAr-H
7.48d8.22HAr-H
4.49s-2H-CH₂Br

Table 2: ¹³C NMR Spectroscopic Data for 4-(Trifluoromethyl)benzyl bromide

Chemical Shift (δ) ppmAssignment
141.9Ar-C -CH₂Br
130.9 (q, J = 32.4 Hz)Ar-C -CF₃
129.5Ar-C H
125.8 (q, J = 3.8 Hz)Ar-C H
124.0 (q, J = 272.0 Hz)-C F₃
32.0-C H₂Br
Infrared (IR) Spectroscopy

A study on the vibrational characteristics of 4-(trifluoromethyl)benzyl bromide has been reported, providing both experimental and theoretical vibrational data. Key absorptions would be expected for C-H stretching of the aromatic ring and the benzylic methylene group, C=C stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum of a brominated compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 4-(Trifluoromethyl)benzyl bromide (C₈H₆BrF₃), the expected molecular weight is approximately 239.03 g/mol .

Experimental Protocols

While specific protocols for the synthesis and spectroscopic analysis of this compound are not available, a general procedure for the synthesis of similar benzyl bromides from the corresponding benzyl alcohols can be described.

General Protocol for Bromination of Benzyl Alcohols:

  • To a stirred solution of the corresponding benzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (0.33 to 0.5 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide, which can be further purified by column chromatography or distillation.

Spectroscopic Analysis:

  • NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

  • Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer.

Synthesis and Characterization Workflow

The logical flow for the synthesis and subsequent characterization of a compound like this compound would involve the synthesis of a suitable precursor, followed by the key transformation and purification, and finally, structural confirmation using a suite of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 4-Chloro-2-(trifluoromethyl)toluene) reaction Bromination Reaction (e.g., NBS, radical initiator) start->reaction Reagents workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Purified Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final Structural Confirmation nmr->final ms->final ir->final

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Discovery and Enduring Utility of Substituted Benzyl Bromides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl bromides are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Their discovery and the development of efficient synthetic methodologies have been pivotal in advancing chemical science. This in-depth technical guide explores the history, core synthetic principles, and practical applications of these essential building blocks, providing detailed experimental protocols and quantitative data to support researchers in their work.

A Historical Perspective: From Early Observations to the Wohl-Ziegler Reaction

The journey to understanding and controlling the synthesis of substituted benzyl bromides is rooted in early explorations of benzylic reactivity. The breakthrough came with the advent of free-radical chemistry and the development of selective bromination methods.

A pivotal moment in this history was the work of Alfred Wohl, who in 1919 reported the use of N-bromoacetamide for the allylic bromination of olefins.[1][2] This laid the groundwork for a more general and highly influential reaction. Building upon this, in 1942, Karl Ziegler significantly advanced the field by demonstrating the utility of N-bromosuccinimide (NBS) as a convenient and selective reagent for both allylic and benzylic bromination.[1][2] This method, now famously known as the Wohl-Ziegler reaction , remains a fundamental tool in organic synthesis for the selective introduction of a bromine atom at the benzylic position.[3][4]

The significance of the Wohl-Ziegler reaction lies in its ability to selectively brominate the benzylic carbon of a substituted toluene without affecting the aromatic ring, a challenge with elemental bromine under ionic conditions. The reaction proceeds via a free-radical chain mechanism, where a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN), generates a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical, which subsequently reacts with a bromine source to yield the desired benzyl bromide.[5]

Core Synthetic Methodologies

The Wohl-Ziegler reaction is the most prominent method for the synthesis of substituted benzyl bromides. However, other methods have also been developed and are employed depending on the specific substrate and desired outcome.

The Wohl-Ziegler Reaction

This reaction is the workhorse for benzylic bromination. The general procedure involves reacting a substituted toluene with N-bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), in the presence of a radical initiator.[6] Due to the toxicity of CCl₄, alternative solvents such as acetonitrile or cyclohexane are now more commonly used.[3]

Mechanism of the Wohl-Ziegler Reaction:

The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then react with trace amounts of HBr present to generate bromine radicals (Br•). The propagation steps involve the abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical, which then reacts with molecular bromine (Br₂) to give the product and regenerate a bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.

// Nodes Initiator [label="Radical Initiator (AIBN or hv)"]; Radical [label="Initiator Radical (R•)"]; NBS [label="N-Bromosuccinimide (NBS)"]; HBr [label="HBr (trace)"]; Br_Radical [label="Bromine Radical (Br•)"]; Toluene [label="Substituted Toluene (Ar-CH3)"]; Benzyl_Radical [label="Benzylic Radical (Ar-CH2•)"]; Br2 [label="Bromine (Br2)"]; Product [label="Substituted Benzyl Bromide (Ar-CH2Br)"]; Succinimide [label="Succinimide"];

// Edges Initiator -> Radical [label="Initiation"]; Radical -> HBr [style=invis]; HBr -> Br_Radical [label="generates"]; NBS -> Br2 [label="reacts with HBr to form"]; Br_Radical -> Toluene [label="Propagation"]; Toluene -> Benzyl_Radical [label="H abstraction"]; Benzyl_Radical -> Br2 [label="Propagation"]; Br2 -> Product; Br2 -> Br_Radical [label="regenerates"]; NBS -> Succinimide [style=dashed, color="#34A853"]; HBr -> Succinimide [style=invis]; Product [shape=ellipse, fillcolor="#FBBC05"];

// Invisible edges for layout {rank=same; Initiator; NBS;} {rank=same; Radical; HBr;} {rank=same; Br_Radical; Toluene;} {rank=same; Benzyl_Radical; Br2;} {rank=same; Product; Succinimide;} } .dot Caption: The free-radical chain mechanism of the Wohl-Ziegler reaction.

Other Bromination Methods

While the Wohl-Ziegler reaction is prevalent, other methods for synthesizing substituted benzyl bromides exist:

  • Direct Bromination: In some cases, direct bromination of the benzylic position can be achieved using elemental bromine under UV irradiation.[7]

  • From Benzyl Alcohols: Substituted benzyl alcohols can be converted to the corresponding bromides using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[8]

Quantitative Data on Substituted Benzyl Bromides

The reactivity and properties of substituted benzyl bromides are significantly influenced by the nature and position of the substituents on the aromatic ring.

Physical Properties

The physical state, melting point, and boiling point of substituted benzyl bromides vary widely depending on their molecular weight and the nature of the substituent.

CompoundSubstituentCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
Benzyl bromideH100-39-0C₇H₇Br-3 to -1[9]198-199[9]
2-Methylbenzyl bromide2-CH₃89-92-9C₈H₉Br29-31216-218
3-Methylbenzyl bromide3-CH₃620-13-3C₈H₉Br-215-216
4-Methylbenzyl bromide4-CH₃104-81-4C₈H₉Br30-32220-222
4-Nitrobenzyl bromide4-NO₂100-11-8C₇H₆BrNO₂98-100-
4-Methoxybenzyl bromide4-OCH₃2417-72-3C₈H₉BrO9-11235-237
4-Bromobenzyl bromide4-Br589-15-1C₇H₆Br₂60-62245
4-(Trifluoromethyl)benzyl bromide4-CF₃402-49-3C₈H₆BrF₃31-34203-204
4-tert-Butylbenzyl bromide4-tBu18880-00-7C₁₁H₁₅Br15-17115-117 (5 mmHg)

Data compiled from various chemical supplier catalogs and online databases.

Reaction Yields in Wohl-Ziegler Bromination

The efficiency of the Wohl-Ziegler bromination is dependent on the electronic nature of the substituent on the aromatic ring. Electron-donating groups can sometimes lead to side reactions, while strongly electron-withdrawing groups can decrease the reaction rate.

Substituted TolueneBrominating AgentInitiatorSolventYield (%)Reference
TolueneNBSAIBNCCl₄64Organic Syntheses
o-XyleneNBSBenzoyl PeroxideCCl₄49-53[1]
p-XyleneNBSBenzoyl PeroxideCCl₄70Organic Syntheses
4-NitrotolueneNBSBenzoyl PeroxideCCl₄59-66[10]
4-tert-ButyltolueneNBSBenzoyl PeroxideCCl₄80-90[10]
4-MethylanisoleNBSAIBNCCl₄47-
4-FluorotolueneNBSAIBNCCl₄75-

Yields are for the monobrominated product and can vary based on reaction conditions.

Detailed Experimental Protocols

The following are detailed procedures for the synthesis of representative substituted benzyl bromides.

Protocol 1: Synthesis of o-Xylyl Bromide (α-Bromo-o-xylene)[1]

Materials:

  • o-Xylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1 equivalent) in CCl₄.

  • Add NBS (1 equivalent) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

  • Continue refluxing until all the dense NBS has been converted to the less dense succinimide, which will float on top of the solvent. This typically takes 1-3 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude o-xylyl bromide by vacuum distillation.

Protocol 2: Synthesis of 4-tert-Butylbenzyl Bromide[10]

Materials:

  • 4-tert-Butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 4-tert-butyltoluene (0.10 mol) in carbon tetrachloride.

  • Add N-bromosuccinimide (0.10 mol) and benzoyl peroxide (200 mg).

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, filter the insoluble succinimide and wash the filtrate with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in hexane and dry with magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 4-tert-butylbenzyl bromide.[10]

Advanced Applications and Modern Synthetic Approaches

Substituted benzyl bromides are indispensable in a multitude of synthetic transformations. They are frequently used to introduce the benzyl protecting group for alcohols, phenols, and carboxylic acids.[8][11] Furthermore, they serve as key precursors for the synthesis of a wide range of compounds through nucleophilic substitution reactions.

Continuous Flow Synthesis

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of benzyl bromides, offering improved safety, scalability, and efficiency.[3][5] Photochemical flow reactors, in particular, have been successfully employed for benzylic brominations.

// Nodes Reagent_A [label="{ Substituted Toluene | in Acetonitrile}"]; Reagent_B [label="{ N-Bromosuccinimide (NBS) | in Acetonitrile}"]; Pump_A [label="Syringe Pump A", shape=cylinder, fillcolor="#EA4335"]; Pump_B [label="Syringe Pump B", shape=cylinder, fillcolor="#EA4335"]; Mixing_Tee [label="T-Mixer", shape=point, width=0.1, height=0.1]; Photoreactor [label="Photochemical Flow Reactor (PFA Tubing coiled around UV/Vis Lamp)", shape=box3d, fillcolor="#FBBC05"]; Quench [label="{ Quenching Solution | (e.g., Na₂S₂O₃ aq.)}"]; Pump_C [label="Syringe Pump C", shape=cylinder, fillcolor="#EA4335"]; Mixing_Tee2 [label="T-Mixer", shape=point, width=0.1, height=0.1]; Collection [label="Product Collection", shape=cylinder, fillcolor="#34A853"]; Workup [label="Work-up & Purification"];

// Edges Reagent_A -> Pump_A; Reagent_B -> Pump_B; Pump_A -> Mixing_Tee; Pump_B -> Mixing_Tee; Mixing_Tee -> Photoreactor [label="Reaction Mixture"]; Photoreactor -> Mixing_Tee2 [label="Crude Product Stream"]; Quench -> Pump_C; Pump_C -> Mixing_Tee2; Mixing_Tee2 -> Collection [label="Quenched Reaction Mixture"]; Collection -> Workup;

// Invisible edges for layout {rank=same; Reagent_A; Reagent_B; Quench;} {rank=same; Pump_A; Pump_B; Pump_C;} {rank=same; Mixing_Tee; Mixing_Tee2;} } .dot Caption: A generalized experimental workflow for continuous flow benzylic bromination.

This approach often utilizes a simple setup where solutions of the substrate and NBS are pumped through a transparent tubing reactor that is irradiated by a light source (e.g., a compact fluorescent lamp or LEDs).[3] This method allows for precise control over reaction parameters such as residence time and temperature, leading to higher yields and selectivity.

Conclusion

The discovery and development of synthetic routes to substituted benzyl bromides, particularly the Wohl-Ziegler reaction, have had a profound impact on organic chemistry. These versatile intermediates continue to be of high importance in academic research and industrial applications, especially in the field of drug development. The ongoing evolution of synthetic methodologies, such as the adoption of continuous flow technologies, promises to further enhance the efficiency, safety, and sustainability of their production, ensuring their continued relevance for years to come.

References

A Technical Guide to the Key Chemical Characteristics of Trifluoromethylated Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated benzyl halides are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the benzyl halide framework imparts unique physicochemical properties that can profoundly influence molecular interactions, reactivity, and biological activity. This guide provides an in-depth technical overview of the core chemical characteristics of these valuable synthetic intermediates.

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the aromatic ring and the benzylic carbon, thereby influencing the reactivity of the benzylic halide. These compounds are versatile building blocks in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity.

Physicochemical Properties

The position of the trifluoromethyl group (ortho, meta, or para) on the benzene ring, as well as the nature of the halogen (chlorine or bromine), influences the physical properties of these compounds. The following tables summarize key physicochemical data for various trifluoromethylated benzyl halides.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)Density (g/mL at 25°C)Refractive Index (n20/D)
Trifluoromethylated Benzyl Chlorides
2-(Trifluoromethyl)benzyl chloride707-72-2C8H6ClF3194.58-71/11.3[1]1.43[1]-
3-(Trifluoromethyl)benzyl chloride705-29-3C8H6ClF3194.58-70/12[2]1.254[3]1.464[3]
4-(Trifluoromethyl)benzyl chloride939-99-1C8H6ClF3194.5819[4]68/12[5][6]1.315[5]1.464[5]
3,5-Bis(trifluoromethyl)benzyl chloride32247-96-4C9H5ClF6262.58----
Trifluoromethylated Benzyl Bromides
2-(Trifluoromethyl)benzyl bromide395-44-8C8H6BrF3239.0334-3572/7.5[7]1.571[7][8]1.494[7]
3-(Trifluoromethyl)benzyl bromide402-23-3C8H6BrF3239.03-69/4[9]1.565[9][10]1.492[9]
4-(Trifluoromethyl)benzyl bromide402-49-3C8H6BrF3239.0329-33[11]65-69/5[11]1.546[11]1.484[11]
3,5-Bis(trifluoromethyl)benzyl bromide32247-96-4C9H5BrF6307.03----

Spectroscopic Data

The spectroscopic signatures of trifluoromethylated benzyl halides are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The benzylic protons (Ar-CH₂-X) typically appear as a singlet in the range of δ 4.5-4.8 ppm. The exact chemical shift is influenced by the halogen and the position of the -CF₃ group. The aromatic protons exhibit complex splitting patterns in the aromatic region (δ 7.2-7.8 ppm), with chemical shifts influenced by the electron-withdrawing -CF₃ group.

¹³C NMR: The benzylic carbon (Ar-CH₂-X) signal is observed around δ 45-50 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The trifluoromethyl group gives a singlet in the ¹⁹F NMR spectrum, typically around δ -62 to -64 ppm relative to CFCl₃.

Note: Specific spectral data can be found in various databases and literature, for example, for p-Trifluoromethylbenzyl chloride.[12]

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethylated benzyl halides show characteristic absorption bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, CH₂): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹

  • C-F stretching (strong): Multiple strong bands in the region of ~1350-1100 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Chemical Reactivity and Reaction Mechanisms

Trifluoromethylated benzyl halides are reactive electrophiles that readily participate in nucleophilic substitution reactions. The reaction mechanism, either Sₙ1 or Sₙ2, is highly dependent on the substitution pattern of the aromatic ring, the nature of the nucleophile, the leaving group, and the solvent.

The strong electron-withdrawing trifluoromethyl group destabilizes the formation of a benzylic carbocation, which is the intermediate in an Sₙ1 reaction. Therefore, trifluoromethylated benzyl halides, particularly those with meta- and para-CF₃ groups, tend to favor the Sₙ2 pathway. However, the reaction mechanism can shift towards Sₙ1 for substrates with electron-donating groups on the ring or under solvolytic conditions.

Sₙ2 Reaction Pathway

Caption: Sₙ2 mechanism for nucleophilic substitution on a trifluoromethylated benzyl halide.

Sₙ1 Reaction Pathway

Caption: Sₙ1 mechanism involving a carbocation intermediate.

Hammett Plot and Mechanistic Crossover

A Hammett plot for the solvolysis of substituted benzyl halides can reveal the electronic effects of substituents on the reaction rate. For the solvolysis of benzyl chlorides, a curved Hammett plot is often observed.[13] This curvature indicates a change in the reaction mechanism from Sₙ1 for substrates with electron-donating groups (which stabilize the carbocation intermediate) to Sₙ2 for substrates with electron-withdrawing groups like -CF₃ (which destabilize the carbocation).[14]

Hammett_Plot Hammett Plot for Benzyl Halide Solvolysis cluster_curve xaxis Substituent Constant (σ) yaxis log(k/k₀) origin 5,0 origin->5,0 Electron-withdrawing -5,0 origin->-5,0 Electron-donating p1 p2 p1->p2 p3 p4 p5 p4->p5 sn1_label Sₙ1 Favored sn2_label Sₙ2 Favored

Caption: A representative curved Hammett plot illustrating the mechanistic shift in benzyl halide solvolysis.

Bond Dissociation Energies

The benzylic C-X bond dissociation enthalpy (BDE) is a critical parameter influencing the reactivity of these halides, particularly in radical reactions. Studies on substituted benzyl bromides have suggested that there is no significant substituent effect on the C-Br bond dissociation enthalpy in the gas phase. For unsubstituted benzyl bromide, the C-Br BDE is approximately 255 ± 4 kJ mol⁻¹.

Experimental Protocols

General Synthesis of Trifluoromethylated Benzyl Halides from Benzyl Alcohols

This protocol describes a general method for the conversion of a trifluoromethylated benzyl alcohol to the corresponding benzyl halide.

Synthesis of 2-(Trifluoromethyl)benzyl bromide [8]

  • A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise at 20-30 °C to a solution of 2-(trifluoromethyl)benzyl alcohol (14 g) in absolute toluene (80 ml).

  • The reaction mixture is then stirred at room temperature for 2 hours.

  • The toluene is distilled off under reduced pressure.

  • The residue is dissolved in methylene chloride and treated with water.

  • The mixture is adjusted to a pH of 8.0 with potassium hydrogen carbonate.

  • The aqueous phase is extracted three times with methylene chloride.

  • The combined organic phases are washed twice with water and once with saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide.

Synthesis of 4-(Trifluoromethoxy)benzyl bromide [15]

  • To a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is slowly added dropwise with stirring.

  • The reaction mixture is stirred for 30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours.

  • The aqueous phase is extracted with diethyl ether.

  • The combined organic layers are washed with sodium bicarbonate solution, water, and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the product.

Conclusion

Trifluoromethylated benzyl halides are indispensable reagents in modern organic synthesis, offering a gateway to a diverse range of complex molecules with applications in drug discovery and materials science. Their unique chemical characteristics, driven by the potent electron-withdrawing nature of the trifluoromethyl group, dictate their reactivity and provide chemists with a powerful tool for molecular design. A thorough understanding of their physicochemical properties, spectroscopic data, and reaction mechanisms is paramount for their effective utilization in research and development.

References

Technical Safety Profile: 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS No. 886496-75-9). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound. This document summarizes key data from Safety Data Sheets (SDS), outlines the criteria for its hazard classifications, and details the standardized experimental protocols used to determine such hazards.

Chemical Identity and Physical Properties

This compound is a substituted aromatic halide used as a laboratory chemical and in the manufacture of other substances.[1] Its molecular structure and properties are summarized below.

PropertyValueSource
Chemical Name This compoundSynQuest Labs[1]
Synonyms 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzeneSynQuest Labs[1]
CAS Number 886496-75-9SynQuest Labs[1]
Molecular Formula C₈H₅BrClF₃SynQuest Labs[1]
Molecular Weight 273.48 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 214.0 ± 35.0 °C (Predicted)ChemicalBook[3]
Density 1.663 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its corrosive and irritant effects on skin, eyes, and the respiratory tract.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDangerGHS05 (Corrosion)
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDangerGHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source: SynQuest Labs SDS[1]

The classification of this substance necessitates strict adherence to safety protocols to prevent exposure. The logical flow of hazard identification and communication is crucial for laboratory safety.

GHS_Classification_Workflow cluster_assessment Hazard Evaluation cluster_communication Hazard Communication Data Collect Data (Physical, Chemical, Toxicological) Criteria Compare Data to GHS Classification Criteria Data->Criteria Classify Assign Hazard Classes (e.g., Skin Corr. 1B, Eye Dam. 1) Criteria->Classify SDS Generate Safety Data Sheet (SDS) Classify->SDS Populate Label Create Product Label Classify->Label Select Elements User End User (Researcher) SDS->User Label->User

Caption: Workflow for GHS Hazard Classification and Communication.

Toxicological Profile and Experimental Methodologies

While specific toxicological studies (e.g., LD50 values) for this compound are not publicly available, its GHS classification is based on standardized methodologies.[4] The following sections describe the likely experimental protocols used to determine its primary hazards.

Skin Corrosion - Category 1B

The classification "Causes severe skin burns" (H314, Category 1B) indicates that the substance produces irreversible skin damage.[1][4] This is determined by assessing the time it takes for the chemical to cause visible necrosis through the epidermis into the dermis.[5][6][7]

Likely Methodology: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

This in vitro method is a validated alternative to animal testing and is used to classify corrosive substances.[5][6][8]

  • Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[8][9] Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. The degree of cell death is correlated with the severity of skin corrosion.[5][9]

  • Procedure:

    • Application: A sufficient amount of the test substance (e.g., 30 mg/cm²) is applied uniformly to the surface of at least two RhE tissue replicates.[5]

    • Exposure: Tissues are exposed to the chemical for specific time points. For sub-categorization into 1B, exposure times are typically greater than 3 minutes and up to 1 hour.[7][10]

    • Viability Assessment: After exposure, the tissues are rinsed and incubated with the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT into a blue formazan salt.[5]

    • Measurement: The formazan is extracted with a solvent (e.g., isopropanol), and its concentration is measured via optical density (OD) at 570 nm.[5]

  • Classification Criteria (Category 1B): A substance is classified as Skin Corrosive 1B if it causes a corrosive response following exposure for a period greater than 3 minutes and up to 1 hour.[7] In the OECD TG 431 assay, this correlates to specific thresholds of reduced cell viability at these time points.

Serious Eye Damage - Category 1

The classification "Causes serious eye damage" (H318, Category 1) signifies the production of tissue damage or serious physical decay of vision that is not fully reversible within 21 days.[2][11][12]

Likely Methodology: OECD Test Guideline 437 - Bovine Corneal Opacity and Permeability (BCOP) Test Method

The BCOP assay is an in vitro method that models the effects of chemicals on the cornea, a key driver for eye damage classification.[13][14][15]

  • Principle: The test uses living bovine corneal tissue, obtained as a by-product from abattoirs.[16] It quantitatively measures two key indicators of corneal damage: opacity (protein denaturation) and permeability (loss of barrier function).[15][16] These values are combined to derive an In Vitro Irritancy Score (IVIS) that predicts the level of eye damage.[15]

  • Procedure:

    • Tissue Preparation: Corneas are excised from fresh bovine eyes and mounted in specialized holders.

    • Application: The test chemical is applied to the outer epithelial surface of the cornea for a defined exposure period.

    • Opacity Measurement: Corneal opacity (light scattering) is measured using an opacitometer before and after exposure.

    • Permeability Measurement: After the opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein dye to the outer surface and measuring the amount that passes through to the endothelial side with a spectrophotometer.

  • Classification Criteria (Category 1): A chemical is identified as causing serious eye damage (UN GHS Category 1) if its calculated IVIS exceeds a validated threshold.[17] This score indicates that the substance is likely to cause irreversible effects in a living eye.

Respiratory Irritation - STOT SE Category 3

The classification "May cause respiratory irritation" (H335, STOT SE 3) applies to substances that cause transient, irritant effects in the respiratory tract following a single exposure.[1][18][19] These effects are reversible and impair function with symptoms like coughing, pain, and breathing difficulties.[20]

Likely Methodology: OECD Test Guideline 403 - Acute Inhalation Toxicity

This guideline provides a method for assessing health hazards from short-term inhalation exposure to a chemical.[1] While primarily designed to determine lethal concentrations (LC50), the detailed clinical observations it requires are used to identify non-lethal effects like respiratory tract irritation.[21][22]

  • Principle: Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow chamber for a set period (usually 4 hours).[21] The study evaluates both local effects on the respiratory tract and systemic toxicity.[21]

  • Procedure:

    • Exposure: Groups of animals (e.g., 5 males and 5 females per group) are exposed to a precisely controlled concentration of the test substance for 4 hours.

    • Observation: Animals are observed for at least 14 days for clinical signs of toxicity, including labored breathing, gasping, nasal discharge, and other indicators of respiratory distress.[21][22] Body weight is also monitored.

    • Pathology: At the end of the observation period, a gross necropsy is performed on all animals to identify any tissue abnormalities, with particular attention to the respiratory tract.

  • Classification Criteria (STOT SE Category 3): Classification is primarily based on human data when available.[20] In its absence, animal data showing clear signs of respiratory irritation (e.g., altered breathing patterns, inflammation in necropsy) that are reversible and consistent with human experience would support this classification.[19]

Handling, Safety, and Emergency Procedures

Given its hazardous properties, strict safety measures are mandatory when handling this compound.

Exposure Controls and Personal Protection
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles and a face shield.[1]

    • Hand Protection: Wear protective gloves (impermeable).[5]

    • Skin and Body Protection: Wear protective clothing and safety shoes.[1]

    • Respiratory Protection: Do not breathe fumes, mist, or vapors. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required.[1]

First Aid and Emergency Response

Immediate action is critical in the event of exposure. The following decision-making process should be followed.

First_Aid_Workflow cluster_routes cluster_actions Start Exposure Event Inhaled Inhalation Start->Inhaled Skin Skin/Hair Contact Start->Skin Eyes Eye Contact Start->Eyes Ingested Ingestion Start->Ingested Action_Inhaled 1. Remove to fresh air. 2. Keep comfortable for breathing. Inhaled->Action_Inhaled Action_Skin 1. Take off all contaminated clothing immediately. 2. Rinse skin with water/shower. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. Eyes->Action_Eyes Action_Ingested 1. Rinse mouth. 2. Do NOT induce vomiting. Ingested->Action_Ingested Medical Immediately call a POISON CENTER or doctor/physician Action_Inhaled->Medical Action_Skin->Medical Action_Eyes->Medical Action_Ingested->Medical

Caption: First Aid Decision-Making Process for Exposure.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

  • Specific Hazards: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1] Containers may explode if heated under confinement.[1]

  • Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Stability and Reactivity

  • Stability: The product is stable under normal handling and storage conditions.[1]

  • Conditions to Avoid: Keep away from heat, sparks, and flame.[1]

  • Incompatible Materials: Avoid strong bases and strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under normal use, hazardous decomposition products are not expected. In case of fire, toxic fumes are generated.[1]

Conclusion

This compound is a corrosive and irritant compound that demands careful handling and the consistent use of appropriate personal protective equipment. Its GHS classifications are derived from robust, internationally recognized testing strategies that predict severe damage to skin and eyes, as well as respiratory irritation. All personnel must be thoroughly familiar with the information in this guide and the full Safety Data Sheet before working with this substance.

References

A Technical Guide to Commercial Sourcing and Application of 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzyl bromide, with CAS number 886496-75-9, is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its trifluoromethyl and chloro-substituted phenyl ring makes it a versatile reagent for introducing these moieties into larger molecules, a common strategy for modulating the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The benzyl bromide functional group provides a reactive handle for a variety of chemical transformations, most notably alkylation reactions with a wide range of nucleophiles. This guide provides an in-depth overview of the commercial suppliers of this reagent, its key chemical properties, and a representative experimental protocol for its use.

Commercial Suppliers and Physical Properties

A number of chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, available quantities, and the supplier's quality control processes. It is noteworthy that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and may not collect analytical data for it; in such cases, the buyer is responsible for confirming the product's identity and purity.[1]

Below is a summary of key information from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier CAS Number Molecular Formula Molecular Weight Physical Form Storage Conditions
Santa Cruz Biotechnology886496-75-9[2]C₈H₅BrClF₃[2]273.48[2]SolidRefer to Certificate of Analysis[2]
Sigma-Aldrich886496-75-9[3]C₈H₅BrClF₃[3]273.48[3]Solid[3]Not specified
ChemicalBook886496-75-9C₈H₅BrClF₃273.48SolidUnder inert gas (nitrogen or Argon) at 2-8°C

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile [4]

This procedure describes the conversion of a benzyl bromide to a benzonitrile, a common synthetic transformation.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Cetyl trimethylammonium bromide (phase-transfer catalyst)

  • Cuprous cyanide (CuCN)

Procedure:

  • In a four-necked reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (0.3 mol), DMF (300g), cetyl trimethylammonium bromide (3g), and cuprous cyanide (30g, 0.33 mol).[4]

  • Heat the reaction mixture to reflux (approximately 154-160°C) with vigorous stirring.[4]

  • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or GC).[4]

  • Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and purification procedures (e.g., extraction and distillation or chromatography) to isolate the desired 4-chloro-2-(trifluoromethyl)benzonitrile.

Logical Workflow for Chemical Supplier Selection

The selection of a suitable commercial supplier for a critical reagent like this compound is a multi-step process that requires careful consideration of various factors beyond just the initial cost. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality and Technical Evaluation cluster_2 Phase 3: Final Selection and Procurement A Identify Potential Suppliers (e.g., Online Databases, Catalogs) B Request Quotations (Price, Quantity, Lead Time) A->B C Initial Shortlisting (Based on Budget and Timeline) B->C D Request Technical Data (CoA, SDS, Purity Specification) C->D G Final Technical Shortlisting D->G E Evaluate Supplier's Quality Systems (e.g., ISO certification) E->G F Assess Supplier's Technical Support F->G H Negotiate Terms and Conditions G->H I Place Purchase Order H->I J Receive and Perform Incoming Quality Control I->J K Final Supplier Approval J->K

Caption: Workflow for selecting a commercial chemical supplier.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, it does not directly participate in biological signaling pathways. Its utility lies in the synthesis of novel molecules that may be designed to interact with such pathways. The experimental workflow for its use will typically be a multi-step organic synthesis, as exemplified by the protocol above. The key logical relationship in its application is the reaction of the electrophilic benzylic carbon with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond.

G reagent This compound (Electrophile) product Alkylated Product reagent->product SN2 Reaction nucleophile Nucleophile (e.g., Amine, Alcohol, Cyanide) nucleophile->product conditions Reaction Conditions (Solvent, Base, Temperature) conditions->product

Caption: General reaction scheme for this compound.

References

Methodological & Application

Application Notes and Protocols: Reaction Mechanism of 4-Chloro-2-(trifluoromethyl)benzyl bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanisms of 4-chloro-2-(trifluoromethyl)benzyl bromide with various nucleophiles. It includes theoretical background, representative kinetic data, detailed experimental protocols, and visualizations to guide researchers in utilizing this versatile reagent in organic synthesis and drug development.

Introduction and Theoretical Background

This compound is a substituted benzylic halide, a class of compounds known for their reactivity towards nucleophiles. The presence of two electron-withdrawing groups, a chloro and a trifluoromethyl group, on the aromatic ring significantly influences the reactivity of the benzylic carbon.

Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and the S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.

  • S(_N)2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This pathway is favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered electrophiles. For primary benzylic halides like this compound, the S(_N)2 mechanism is generally expected to be a major pathway. The electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the benzylic carbon, potentially accelerating the S(_N)2 reaction rate.

  • S(_N)1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. While typically associated with tertiary and secondary benzylic halides, primary benzylic halides can also undergo S(_N)1 reactions, especially with weak nucleophiles in polar protic solvents, due to the resonance stabilization of the resulting benzylic carbocation. However, the electron-withdrawing chloro and trifluoromethyl groups on the benzene ring are expected to destabilize the positive charge of the carbocation, thus disfavoring the S(_N)1 pathway for this compound compared to unsubstituted benzyl bromide.

The choice of nucleophile and reaction conditions will ultimately determine the predominant reaction mechanism.

Data Presentation: Representative Reaction Kinetics

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Benzyl bromidePiperidineBenzene251.3 x 10⁻³
4-Nitrobenzyl bromidePiperidineBenzene252.5 x 10⁻³
4-Chlorobenzyl bromidePiperidineBenzene251.1 x 10⁻³
4-Methylbenzyl bromidePiperidineBenzene250.8 x 10⁻³
Benzyl bromideSodium MethoxideMethanol254.4 x 10⁻⁴
4-Nitrobenzyl bromideSodium MethoxideMethanol253.1 x 10⁻³

Note: This data is for analogous compounds and is intended to provide a qualitative understanding of substituent effects. The electron-withdrawing nitro group generally accelerates the S(_N)2 reaction, while electron-donating groups like methyl slightly retard it. The chloro and trifluoromethyl groups in this compound are strongly electron-withdrawing and are expected to increase the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide.

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles from different classes.

Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a typical S(_N)2 reaction with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Anhydrous acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add piperidine (1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzylpiperidine derivative.

Reaction with a Thiol Nucleophile (via Thiourea)

This protocol describes the formation of a benzyl thiol, which can be subsequently used or isolated. The reaction proceeds through an S-alkylisothiouronium salt intermediate.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux the mixture for 2-3 hours. An S-alkylisothiouronium salt will precipitate.

  • Cool the mixture and add a solution of sodium hydroxide (2.5 eq.) in water.

  • Reflux the resulting mixture for an additional 2-4 hours to hydrolyze the isothiouronium salt.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)benzyl thiol.

Reaction with an Azide Nucleophile (Sodium Azide)

This protocol outlines the synthesis of a benzyl azide, a versatile intermediate for click chemistry and the synthesis of amines via reduction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO.

  • Add sodium azide (1.5 eq.) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(trifluoromethyl)benzyl azide. Caution: Organic azides can be explosive; avoid heating to high temperatures and handle with care.

Reaction with an Oxygen Nucleophile (e.g., Phenol)

This protocol describes the Williamson ether synthesis with a phenolic nucleophile.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 eq.) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. If NaH was used, quench carefully with water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding benzyl phenyl ether.

Visualization of Reaction Mechanisms and Workflow

Reaction Mechanisms

SN2_Mechanism reagents Nu⁻ + this compound transition_state [Transition State]‡ reagents->transition_state Backside Attack products Product + Br⁻ transition_state->products Leaving Group Departure

Caption: The concerted Sₙ2 reaction mechanism.

SN1_Mechanism reactant This compound intermediate Benzylic Carbocation + Br⁻ reactant->intermediate Slow, Rate-determining product Product intermediate->product Fast, Nucleophilic Attack (Nu⁻)

Caption: The stepwise Sₙ1 reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Solvent/Base start->reactants reaction Stir at appropriate temperature (Monitor by TLC) reactants->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Dry organic layer (e.g., Na₂SO₄) workup->drying concentration Solvent removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Application Notes: Protocol for N-alkylation with 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of secondary amines using 4-Chloro-2-(trifluoromethyl)benzyl bromide. This reaction is a crucial transformation in medicinal chemistry and drug development for the synthesis of novel compounds. The protocol described herein is based on established methodologies for the N-alkylation of secondary amines with substituted benzyl halides. Included are reaction parameters, a step-by-step experimental procedure, and a summary of expected outcomes.

Introduction

N-alkylation of amines is a fundamental reaction in organic synthesis, enabling the construction of more complex nitrogen-containing molecules from simpler precursors. The introduction of a 4-chloro-2-(trifluoromethyl)benzyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent provides an additional point for chemical modification. This protocol details a robust method for the N-alkylation of a representative secondary amine, piperidine, with this compound.

Reaction Scheme

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

This section provides a detailed protocol for the N-alkylation of piperidine with this compound.

Materials
ReagentCAS NumberMolecular Weight
This compound886496-75-9273.48 g/mol
Piperidine110-89-485.15 g/mol
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol
Anhydrous Acetonitrile (MeCN)75-05-841.05 g/mol
Ethyl Acetate (EtOAc)141-78-688.11 g/mol
Saturated Sodium Bicarbonate Solution (NaHCO₃)--
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure

experimental_workflow node_style node_style start Start reaction_setup Reaction Setup: - Dissolve piperidine in MeCN. - Add K₂CO₃. start->reaction_setup add_reagent Add this compound. reaction_setup->add_reagent reaction Reaction: - Stir at room temperature or heat (e.g., 60-80°C). - Monitor by TLC. add_reagent->reaction workup Work-up: - Filter solids. - Concentrate filtrate. reaction->workup extraction Extraction: - Partition between EtOAc and NaHCO₃(aq). - Wash with brine. workup->extraction drying Drying & Concentration: - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. extraction->drying purification Purification: - Flash column chromatography. drying->purification end End Product purification->end

Caption: Experimental workflow for N-alkylation.

  • Reaction Setup: To a stirred solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 60-80°C to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines with substituted benzyl bromides. The data is compiled from analogous reactions and represents a general guideline.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile25 - 8012 - 2480 - 95
PyrrolidineK₂CO₃Acetonitrile25 - 8012 - 2480 - 95
MorpholineK₂CO₃Acetonitrile25 - 8012 - 2475 - 90
AnilineNaHCO₃ / K₂CO₃DMF / DMSO25 - 10012 - 4860 - 85
N-methylanilineK₂CO₃ / Et₃NAcetonitrile25 - 8012 - 2470 - 90

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or using a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the benzyl bromide.

  • Formation of Byproducts: Over-alkylation to form quaternary ammonium salts can be an issue with primary amines but is not a concern with secondary amines. If other side products are observed, purification by column chromatography is essential.

  • Reaction Stalls: If the reaction does not proceed to completion, adding a catalytic amount of sodium iodide or tetrabutylammonium iodide can sometimes facilitate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).

Safety Information

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The N-alkylation of secondary amines with this compound is a versatile and efficient method for the synthesis of novel substituted amines. The provided protocol offers a reliable starting point for this transformation. Optimization of the reaction conditions may be necessary depending on the specific amine substrate. This methodology is a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-2-(trifluoromethyl)benzyl bromide as a key reagent in the synthesis of pharmaceutical intermediates. This versatile building block is particularly valuable for introducing the 4-chloro-2-(trifluoromethyl)benzyl moiety into target molecules, a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. The trifluoromethyl group can improve metabolic stability and lipophilicity, while the chloro substituent offers an additional point for molecular interaction or further functionalization.

This document outlines a representative synthetic protocol for the preparation of a key intermediate, 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline, via a Williamson ether synthesis. This intermediate is a valuable precursor for the synthesis of various therapeutic agents, including kinase inhibitors.

Key Pharmaceutical Applications

The 4-chloro-2-(trifluoromethyl)benzyl moiety is incorporated into a variety of drug candidates across different therapeutic areas. One notable application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The introduction of the substituted benzyl group can lead to enhanced binding affinity and selectivity for the target kinase.

Derivatives of 4-(benzyloxy)aniline are known to be key structural motifs in a range of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[1] These inhibitors can block downstream signaling pathways that are critical for tumor cell proliferation and survival.

Synthesis of 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline: A Representative Protocol

The following protocol details the synthesis of 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline from 4-aminophenol and this compound via a Williamson ether synthesis.

Reaction Scheme:

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-AminophenolC₆H₇NO109.131.09 g10
This compoundC₈H₅BrClF₃273.482.73 g10
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15
AcetoneC₃H₆O58.0850 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Deionized waterH₂O18.02As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.09 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Reagent Addition: While stirring, add this compound (2.73 g, 10 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline.

Table 2: Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance Off-white to light brown solid
¹H NMR Consistent with the structure of 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight (302.7 g/mol )
Purity (by HPLC) >98%

Alternative Synthetic Approach: Synthesis from 4-Nitrophenol

An alternative route to the target aniline involves the initial etherification of 4-nitrophenol followed by the reduction of the nitro group. This can be advantageous in certain synthetic strategies.

Step 1: Williamson Ether Synthesis with 4-Nitrophenol

This step is analogous to the protocol described above, substituting 4-aminophenol with 4-nitrophenol. The electron-withdrawing nature of the nitro group can facilitate the deprotonation of the phenolic hydroxyl group.

Step 2: Reduction of the Nitro Group

The resulting 1-chloro-4-((4-nitrophenoxy)methyl)-2-(trifluoromethyl)benzene can be reduced to the corresponding aniline using various established methods. A common and effective method is catalytic hydrogenation.

Protocol for Nitro Group Reduction:

  • Catalyst and Solvent: To a solution of the nitro compound in ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired aniline.

Visualization of Synthetic and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline cluster_application Application in Kinase Inhibitor Synthesis 4-Aminophenol 4-Aminophenol Benzyl_Bromide This compound Reaction Williamson Ether Synthesis Intermediate 4-(4-chloro-2-(trifluoromethyl)benzyloxy)aniline Further_Synthesis Further Synthetic Modifications Kinase_Inhibitor Kinase Inhibitor (e.g., EGFR Inhibitor)

Kinase_Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR P P EGFR->P Autophosphorylation Kinase_Inhibitor Kinase Inhibitor (Derived from Intermediate) Kinase_Inhibitor->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

References

Application Notes and Protocols for the Synthesis of Agrochemical Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key agrochemical active ingredients utilizing modern synthetic methodologies. The focus is on innovative techniques such as catalytic asymmetric hydrogenation, continuous flow chemistry, biocatalysis, and C-H functionalization, which offer significant advantages in terms of efficiency, selectivity, safety, and sustainability over traditional methods.

Asymmetric Synthesis of (S)-Metolachlor via Iridium-Catalyzed Hydrogenation

(S)-Metolachlor is a widely used herbicide, and its enantioselective synthesis is a landmark example of large-scale industrial asymmetric catalysis. The key step involves the asymmetric hydrogenation of an N-aryl imine intermediate.

Data Presentation
ParameterValueReference
Active Ingredient (S)-Metolachlor[1][2]
Key Reaction Asymmetric Hydrogenation of MEA Imine[1][2]
Catalyst System [IrCl(COD)]₂ / (R,S)-Xyliphos[2]
Additives NBu₄I, Acetic Acid[2]
Solvent Acetic Acid (or as additive)[2]
Temperature 50 °C[1]
Pressure 80 bar H₂[1]
Substrate/Catalyst Ratio > 1,000,000[1]
Turnover Frequency (TOF) > 1,800,000 h⁻¹[1]
Enantiomeric Excess (ee) 79%[1]
Conversion > 99%[1]
Experimental Protocol: Asymmetric Hydrogenation of MEA Imine

Materials:

  • N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)

  • [IrCl(COD)]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

  • (R,S)-Xyliphos

  • Tetrabutylammonium iodide (NBu₄I)

  • Acetic acid (glacial)

  • High-pressure autoclave equipped with a stirrer and temperature/pressure controls

  • Anhydrous, degassed solvent (if not using acetic acid as solvent)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a suitable container with [IrCl(COD)]₂ and (R,S)-Xyliphos ligand in a 1:1.1 molar ratio. Add anhydrous, degassed solvent to dissolve the components and stir for 30 minutes to form the catalyst precursor.

  • Reaction Setup: Charge the high-pressure autoclave with the MEA imine substrate, tetrabutylammonium iodide, and acetic acid.

  • Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 80 bar. Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing for conversion and enantiomeric excess by chiral HPLC or GC.

  • Work-up: Once the reaction is complete (typically within 4 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. The crude product, (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, can then be isolated and purified by standard procedures, which may include distillation or crystallization, followed by acylation to yield (S)-metolachlor.

G cluster_0 Asymmetric Hydrogenation of MEA Imine MEA_Imine MEA Imine Autoclave High-Pressure Autoclave (50 °C) MEA_Imine->Autoclave Ir_Xyliphos [Ir(R,S)-Xyliphos]⁺ Catalyst Ir_Xyliphos->Autoclave H2 H₂ (80 bar) H2->Autoclave Additives NBu₄I, Acetic Acid Additives->Autoclave S_Amine (S)-Amine Intermediate Autoclave->S_Amine Hydrogenation Acylation Acylation with Chloroacetyl Chloride S_Amine->Acylation S_Metolachlor (S)-Metolachlor Acylation->S_Metolachlor

Caption: Workflow for the asymmetric synthesis of (S)-Metolachlor.

Continuous Flow Synthesis of a Clethodim Intermediate

The herbicide clethodim requires the key intermediate (E)-O-(3-chloro-2-propenyl)hydroxylamine. Its synthesis via continuous flow chemistry dramatically reduces reaction times and improves safety and efficiency compared to traditional batch methods.[3][4]

Data Presentation
ParameterValueReference
Product (E)-O-(3-chloro-2-propenyl)hydroxylamine[3]
Methodology Continuous Flow Synthesis[3][4]
Starting Material Hydroxylamine hydrochloride[4]
Key Steps Amide condensation, Chloroamination[3]
Amide Condensation Time 70 seconds[3]
Total Residence Time 18 minutes[3][4]
Isolated Yield 70%[3]
Purity 96%[3]
Throughput 12.84 g/h[3]
Experimental Protocol: Continuous Flow Synthesis

Materials and Equipment:

  • Hydroxylamine hydrochloride

  • Acylating agent

  • Chlorinating agent

  • Appropriate solvents

  • Continuous flow reactor system with multiple pumps, mixing units, and reactor coils (e.g., microreactors or tube reactors)

  • Back-pressure regulator

  • Temperature controllers

  • Online or at-line analytical instrumentation (e.g., HPLC, NMR) for monitoring

Procedure:

  • Reagent Preparation: Prepare stock solutions of hydroxylamine hydrochloride, the acylating agent, and the chlorinating agent in suitable solvents at specified concentrations.

  • System Setup: Assemble the continuous flow reactor system, ensuring all connections are secure. Prime the pumps and lines with the appropriate solvents.

  • Amide Condensation: Pump the solutions of hydroxylamine hydrochloride and the acylating agent into a mixing unit and then through the first reactor coil at room temperature. The flow rates should be adjusted to achieve a residence time of approximately 70 seconds.

  • Chloroamination: The output from the first step is directly fed into a second mixing unit where it is combined with the chlorinating agent solution. This mixture then flows through a second reactor coil, which may be heated to optimize the reaction rate and selectivity.

  • Reaction Quenching and Collection: The output from the final reactor coil is passed through a back-pressure regulator and can be quenched by mixing with a suitable quenching solution before being collected.

  • Purification: The collected product stream can be subjected to continuous extraction and/or crystallization to isolate the pure (E)-O-(3-chloro-2-propenyl)hydroxylamine.

G cluster_0 Continuous Flow Synthesis of Clethodim Intermediate Pump1 Pump 1: Hydroxylamine HCl soln. Mixer1 T-Mixer Pump1->Mixer1 Pump2 Pump 2: Acylating Agent soln. Pump2->Mixer1 Pump3 Pump 3: Chlorinating Agent soln. Mixer2 T-Mixer Pump3->Mixer2 Reactor1 Reactor 1 (70s residence time) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Microreactor) Mixer2->Reactor2 Collection Product Collection Reactor2->Collection Total Residence Time: 18 min

Caption: Experimental workflow for the continuous synthesis.

Biocatalytic and Chiral Pool Approach to Florylpicoxamid Synthesis

Florylpicoxamid is a novel fungicide whose synthesis exemplifies the use of green chemistry principles, including the use of renewable starting materials and biocatalysis. The stereocenters are introduced using building blocks from the chiral pool (L-alanine and lactic acid derivatives) and biocatalytic methods.[5][6]

Data Presentation
ParameterValueReference
Active Ingredient Florylpicoxamid[5]
Methodology Biocatalysis and Chiral Pool Synthesis[5][6]
Renewable Feedstock Furfural (from lignocellulosic biomass)[6]
Key Biocatalytic Step Transaminase-mediated amination (representative)[7][8]
Chiral Building Blocks L-alanine, Lactic acid derivatives[6]
Stereochemistry Single stereoisomer manufactured[6]
Experimental Protocol: Representative Biocatalytic Amination

Materials:

  • Prochiral ketone precursor

  • Transaminase enzyme (screening kit or specific enzyme)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

  • Enzyme and Reagent Preparation: Prepare a solution of the prochiral ketone precursor in buffer, potentially with a small amount of co-solvent to ensure solubility. Prepare a solution of the amine donor.

  • Reaction Mixture: In a temperature-controlled vessel, combine the buffer, PLP, and the transaminase enzyme.

  • Initiation: Add the substrate solution and the amine donor solution to the enzyme mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the conversion and enantiomeric excess of the chiral amine product by chiral HPLC or GC analysis of reaction aliquots.

  • Work-up: Once the desired conversion is reached, the reaction can be stopped by protein precipitation (e.g., by adding a water-miscible organic solvent like acetonitrile) or by extraction. The chiral amine product is then isolated from the aqueous layer by extraction with an organic solvent and purified by standard methods.

G cluster_0 Biocatalytic Amination for Chiral Precursor Prochiral_Ketone Prochiral Ketone Reaction_Vessel Buffered Reaction (pH 7.5, 30-40 °C) Prochiral_Ketone->Reaction_Vessel Transaminase Transaminase Enzyme + PLP Cofactor Transaminase->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Chiral_Amine Chiral Amine Precursor Reaction_Vessel->Chiral_Amine Asymmetric Amination

Caption: Biocatalytic amination workflow.

C-H Functionalization in Fungicide Synthesis: Direct Arylation of Thiophenes

Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thus shortening synthetic routes and reducing waste. The palladium-catalyzed direct arylation of thiophenes, common scaffolds in fungicides, is a prime example of this approach.

Data Presentation
ParameterValueReference
Reaction Palladium-Catalyzed Direct C-H Arylation[9][10]
Substrates Thiophene derivatives and Aryl bromides[9]
Catalyst Pd(OAc)₂[9]
Ligand PCy₃·HBF₄[11]
Base K₂CO₃ (solid)[9]
Solvent DMA (Dimethylacetamide)[9]
Methodology Continuous Flow (Packed-Bed Reactor)[9]
Residence Time 30-60 minutes[9]
Yield Up to 90%[9]
Productivity 1.1 g/h (gram-scale)[9]
Experimental Protocol: Direct Arylation of Thiophene in Flow

Materials and Equipment:

  • Thiophene derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃), granular

  • Anhydrous, degassed dimethylacetamide (DMA)

  • Continuous flow reactor system with pumps and injection loops

  • Packed-bed reactor column

Procedure:

  • Reactor Preparation: Pack a column reactor with granular potassium carbonate.

  • Reagent Preparation:

    • Solution A: Prepare a stock solution of Pd(OAc)₂ and pivalic acid in anhydrous, degassed DMA.

    • Solution B: Prepare a stock solution of the aryl bromide, the thiophene derivative, and PCy₃·HBF₄ in anhydrous, degassed DMA.

  • System Setup: Integrate the packed-bed reactor into the continuous flow system. Load Solutions A and B into separate injection loops or feed them with separate pumps.

  • Reaction: Pump Solutions A and B simultaneously into a mixing unit and then through the packed-bed reactor containing potassium carbonate. The reactor is typically heated to 100-140 °C. Adjust the flow rates to achieve the desired residence time (30-60 minutes).

  • Collection and Analysis: The product stream exiting the reactor is collected. The conversion and yield can be determined by analysis of the output stream using GC or HPLC.

  • Purification: The collected product can be purified by standard laboratory techniques such as column chromatography or crystallization.

G cluster_0 Direct C-H Arylation of Thiophene in Flow PumpA Pump A: Pd(OAc)₂, PivOH in DMA Mixer T-Mixer PumpA->Mixer PumpB Pump B: Aryl Bromide, Thiophene, PCy₃·HBF₄ in DMA PumpB->Mixer PackedBed Packed-Bed Reactor (K₂CO₃, 100-140 °C) Mixer->PackedBed Residence Time: 30-60 min Product Arylated Thiophene PackedBed->Product

Caption: C-H arylation of thiophene in a continuous flow setup.

References

Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloro-2-(trifluoromethyl)benzyl bromide, a key intermediate in the development of novel pharmaceutical agents. The trifluoromethyl and chloro- substituents on the benzyl bromide scaffold make it a valuable building block for introducing these moieties into target molecules, potentially enhancing their pharmacological properties.

Introduction

This compound is an important reagent in medicinal chemistry. The presence of a trifluoromethyl group can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro- substituent offers an additional point for chemical modification. This combination of functional groups makes this compound a versatile starting material for the synthesis of a wide range of biologically active compounds.

Applications in Drug Development

As a reactive benzyl bromide, this compound is primarily used as an alkylating agent to introduce the 4-chloro-2-(trifluoromethyl)benzyl group into various molecular scaffolds. This moiety is of interest in the design of compounds targeting a range of therapeutic areas. While specific drug development pathways involving this exact molecule are often proprietary, analogous structures are integral to the synthesis of compounds in oncology, neuroscience, and infectious diseases. The 4-chloro-2-(trifluoromethyl)phenyl group can be found in molecules designed as kinase inhibitors, channel modulators, and receptor antagonists.

Chemical and Physical Data

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

Property4-Chloro-2-(trifluoromethyl)toluene (Starting Material)This compound (Product)
Molecular Formula C₈H₆ClF₃C₈H₅BrClF₃
Molecular Weight 194.58 g/mol 273.48 g/mol
Appearance Colorless liquidWhite to off-white solid
Boiling Point ~165-167 °CNot readily available
Melting Point Not applicable~38-42 °C
Purity (Typical) ≥98%≥97%
Yield (Representative) Not applicable75-85%

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via free-radical bromination of 4-Chloro-2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator.

Materials:

  • 4-Chloro-2-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (nitrogen or argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-(trifluoromethyl)toluene (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile (approximately 5-10 mL per gram of starting material).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux (for CCl₄, the boiling point is ~77°C; for acetonitrile, it is ~82°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent (e.g., starting from 100% hexanes and gradually increasing the polarity).

    • Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield this compound as a white to off-white solid.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_material 4-Chloro-2-(trifluoromethyl)toluene reaction_step Reflux under Inert Atmosphere start_material->reaction_step solvent Anhydrous CCl4 or CH3CN solvent->reaction_step reagents NBS & AIBN reagents->reaction_step filter Filter Succinimide reaction_step->filter Cool to RT wash_bicarb Wash with NaHCO3 filter->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 4-Chloro-2-(trifluoromethyl)benzyl bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 4-Chloro-2-(trifluoromethyl)benzyl bromide using silica gel column chromatography. The protocol details the selection of appropriate stationary and mobile phases, preparation of the crude sample, packing of the chromatography column, and the elution and analysis of fractions. This method is designed to effectively separate the desired product from common impurities, such as the starting material, 4-Chloro-2-(trifluoromethyl)benzyl alcohol, and other non-polar byproducts.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This application note outlines a standard protocol for the purification of this compound, ensuring high purity of the final product. The choice of a normal-phase chromatography system, with silica gel as the stationary phase and a hexane/ethyl acetate mixture as the mobile phase, is based on the moderate polarity of the target compound.

Physicochemical Properties and Polarity Considerations

This compound is a solid at room temperature.[1] Its structure, containing a polarizable bromine atom and electron-withdrawing trifluoromethyl and chloro groups, imparts a moderate polarity. In the context of a typical synthesis, the primary starting material is 4-Chloro-2-(trifluoromethyl)benzyl alcohol. Due to the presence of the hydroxyl group, the starting alcohol is significantly more polar than the target benzyl bromide. This difference in polarity is the basis for their effective separation by column chromatography. Any non-polar byproducts from the synthesis will be less retained on the silica gel column and will elute before the desired product.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • Rotary evaporator

  • UV lamp for TLC visualization

  • Standard laboratory glassware and personal protective equipment

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in selecting the appropriate mobile phase composition.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

Column Chromatography Procedure

The following protocol is for a standard gravity column. For faster separations, flash chromatography can be employed by applying pressure.

  • Column Preparation:

    • Ensure the glass column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like hexane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column, filling the space above the silica bed. A separatory funnel can be used as a reservoir.

    • Begin collecting fractions in labeled test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize the key parameters and expected results for the purification process.

Table 1: TLC Analysis for Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Starting AlcoholRf of ProductRf of Non-polar ImpurityObservations
95:5~0.05~0.25~0.60Good separation, product Rf is ideal.
90:10~0.10~0.40~0.75Good separation, product moves faster.
80:20~0.25~0.60~0.85Less separation between product and impurity.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions30 cm length x 3 cm diameter
Mobile Phase95:5 Hexane:Ethyl Acetate
Sample Load1-2 g of crude product
Elution ModeGravity or Flash
Fraction Size10-20 mL

Workflow and Pathway Diagrams

Diagram 1: Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis for Solvent System Selection Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Sample_Prep Crude Sample Preparation Sample_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Diagram 2: Polarity-Based Separation on Silica Gel

separation_principle cluster_column Silica Column cluster_compounds Compound Elution Order Stationary_Phase Stationary Phase (Silica Gel - Polar) Non_Polar Non-polar Impurity (Least Retained) Stationary_Phase->Non_Polar Elutes First Mobile_Phase Mobile Phase (Hexane/EtOAc - Less Polar) Product This compound (Moderately Retained) Non_Polar->Product Elutes Second Starting_Material Starting Alcohol (Strongly Retained) Product->Starting_Material Elutes Last (or retained)

Caption: Principle of separation based on compound polarity on a silica gel column.

References

Protecting Group Strategies Involving Trifluoromethylated Benzyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and purity. Trifluoromethylated benzyl (TFMBn) ethers and related protecting groups have emerged as valuable tools, offering unique properties that can be strategically employed to enhance selectivity and orthogonality in complex synthetic routes. The electron-withdrawing nature of the trifluoromethyl (CF3) group modulates the reactivity of the benzyl moiety, influencing its stability and cleavage conditions. This document provides detailed application notes, experimental protocols, and comparative data on the use of trifluoromethylated benzyl protecting groups for alcohols, amines, and thiols.

General Principles

Trifluoromethylated benzyl groups are typically introduced under standard benzylation conditions and removed via catalytic hydrogenolysis. The presence of the CF3 group generally increases the stability of the benzyl group towards acidic conditions compared to an unsubstituted benzyl group, while potentially influencing the rate of hydrogenolysis. This altered reactivity profile allows for fine-tuning of orthogonal protection strategies in the synthesis of complex molecules, including carbohydrates and peptides.

Application Notes

Protection of Alcohols

Trifluoromethylated benzyl ethers are effective protecting groups for alcohols, offering enhanced stability under certain conditions. Their application is particularly notable in carbohydrate chemistry, where the electronic properties of the protecting group can influence the stereochemical outcome of glycosylation reactions.

  • Glycosylation: The use of 4-(trifluoromethyl)benzyl (p-TFMBn) and 3,5-bis(trifluoromethyl)benzyl protecting groups on glycosyl donors has been shown to increase 1,2-cis selectivity in glycosylation reactions.[1] The electron-withdrawing nature of the trifluoromethyl group is believed to disfavor the formation of an oxocarbenium ion, thus promoting an SN2-like pathway.

Protection of Amines

While less common than for alcohols, trifluoromethylated benzyl groups can be employed for the protection of amines. The resulting N-TFMBn amines exhibit stability profiles that can be advantageous in specific synthetic contexts, such as peptide synthesis.

  • Peptide Synthesis: In peptide synthesis, the choice of protecting groups is critical for preventing side reactions and ensuring the correct peptide sequence. Trifluoromethyl-substituted benzyl groups can be used for side-chain protection of amino acids like serine.[2] Their stability towards moderately acidic conditions allows for orthogonality with acid-labile N-terminal protecting groups like Boc (tert-butoxycarbonyl).[3][4][5]

Protection of Thiols

The protection of thiols is crucial in many synthetic endeavors, particularly in peptide chemistry involving cysteine residues. Trifluoromethylated benzyl groups can serve as robust protecting groups for the sulfhydryl moiety.

  • Cysteine Protection: The S-(4-methoxybenzyl) (Mob) group is a known protecting group for cysteine, and its lability is influenced by the electron-donating methoxy group.[6] In contrast, an electron-withdrawing trifluoromethyl group would be expected to increase the stability of the S-benzyl bond towards acid-catalyzed cleavage, offering an alternative strategy for orthogonal protection in peptide synthesis.[7][8]

Quantitative Data on Protecting Group Stability

The selection of a protecting group strategy often relies on a quantitative understanding of its stability under various reaction conditions. The following tables summarize the relative stability and cleavage efficiency of different benzyl protecting groups.

Protecting GroupFunctional Group ProtectedDeprotection ConditionsRelative Rate/YieldReference(s)
Benzyl (Bn)AlcoholH₂, Pd/C, various solventsBaseline[9]
4-(Trifluoromethyl)benzyl (p-TFMBn)AlcoholH₂, Pd/C, various solventsSlower than Bn[10]
3,5-Bis(trifluoromethyl)benzylAlcoholH₂, Pd/C, various solventsSlower than p-TFMBn[1]
Benzyl (Bn)AlcoholBCl₃, CH₂Cl₂Baseline[11]
4-(Trifluoromethyl)benzyl (p-TFMBn)AlcoholBCl₃, CH₂Cl₂Slower than Bn[10]
4-Methoxybenzyl (PMB)Cysteine ThiolTFA/TISHighly Labile[6]
Benzyl (Bzl)Cysteine ThiolHFRequires strong acid[7]

Experimental Protocols

Protocol 1: Protection of an Alcohol with 4-(Trifluoromethyl)benzyl Bromide

This protocol describes the general procedure for the protection of a primary alcohol using 4-(trifluoromethyl)benzyl bromide under Williamson ether synthesis conditions.

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-(Trifluoromethyl)benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(trifluoromethyl)benzyl ether.

Protocol 2: Deprotection of a 4-(Trifluoromethyl)benzyl Ether by Catalytic Hydrogenolysis

This protocol outlines the general procedure for the cleavage of a 4-(trifluoromethyl)benzyl ether using palladium on carbon as a catalyst.

Materials:

  • 4-(Trifluoromethyl)benzyl ether substrate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the 4-(trifluoromethyl)benzyl ether (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.

Signaling Pathways and Experimental Workflows

The strategic application of trifluoromethylated benzyl protecting groups can be visualized in the context of orthogonal protection schemes. Below are diagrams generated using the DOT language to illustrate these concepts.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Protected_Alcohol R-O-CH2-Ar-CF3 Alcohol->Protected_Alcohol 1. Base 2. TFMBnBr Base Base (e.g., NaH) TFMBnBr CF3-Ar-CH2Br Protected_Alcohol2 R-O-CH2-Ar-CF3 Deprotected_Alcohol R-OH Catalyst H2, Pd/C Protected_Alcohol2->Deprotected_Alcohol Catalytic Hydrogenolysis

Caption: General workflow for the protection of an alcohol with a trifluoromethylated benzyl group and its subsequent deprotection via catalytic hydrogenolysis.

Orthogonal_Strategy Start Substrate with two hydroxyl groups HO-R1-OH Protect1 Protect one hydroxyl with p-TFMBn (p-TFMBnO-R1-OH) Start->Protect1 Protect2 Protect one hydroxyl with Boc (BocO-R1-OH) Start->Protect2 React1 Perform reaction on free hydroxyl (p-TFMBnO-R1-OR2) Protect1->React1 Deprotect_TFMBn Deprotect p-TFMBn group (HO-R1-OR2) React1->Deprotect_TFMBn H2, Pd/C Final_Product Final Product Deprotect_TFMBn->Final_Product React2 Perform reaction on free hydroxyl (BocO-R1-OR2) Protect2->React2 Deprotect_Boc Deprotect Boc group (HO-R1-OR2) React2->Deprotect_Boc TFA Deprotect_Boc->Final_Product

Caption: Orthogonal protection strategy illustrating the selective deprotection of a trifluoromethylbenzyl (TFMBn) ether in the presence of a Boc-protected alcohol.

References

Application Notes: Suzuki Coupling Reactions with 4-Chloro-2-(trifluoromethyl)benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery and medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of lead compounds. The 4-chloro-2-(trifluoromethyl)benzyl scaffold is of particular interest to researchers. The trifluoromethyl (-CF3) group is a crucial bioisostere for a methyl group but offers distinct advantages; its strong electron-withdrawing nature can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can enhance cell membrane permeability.[1][2] The chloro substituent further modifies the electronic properties of the ring and can serve as a metabolic block or a point for further functionalization.[3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds.[4][5] It is widely employed in pharmaceutical development to synthesize complex molecules, such as biaryls and diarylmethanes, from organoboron compounds and organohalides.[4][5] For derivatives like 4-Chloro-2-(trifluoromethyl)benzyl bromide, which are electron-deficient benzylic halides, the Suzuki coupling provides a direct and efficient route to construct diarylmethane structures, which are core components of numerous biologically active molecules.[6][7] This document provides detailed protocols and comparative data for performing Suzuki coupling reactions with this valuable substrate class.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction involves a catalytic cycle centered on a palladium complex. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromide bond of the this compound, forming a Pd(II) complex.[8] For benzylic halides, this step can proceed with an inversion of stereochemistry.[8]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][9]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) complexA [R¹-Pd(II)(X)L₂] pd0->complexA Oxidative Addition r1x R¹-X (Benzyl Bromide) r1x->complexA r2by2 R²-B(OR)₂ (Boronic Acid) boronate [R²-B(OR)₃]⁻ r2by2->boronate Base Activation base Base base->r2by2 complexB [R¹-Pd(II)(OR)L₂] base->complexB (from Base) r1r2 R¹-R² (Product) center complexA->complexB Ligand Exchange complexC [R¹-Pd(II)(R²)L₂] complexB->complexC Transmetalation complexC->pd0 Reductive Elimination complexC->r1r2 boronate->complexB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with electron-deficient substrates. Below are two representative protocols for the Suzuki coupling of benzylic bromides.

Protocol 1: Conventional Heating with PdCl₂(dppf)

This protocol is adapted from methodologies developed for the coupling of benzyl halides with potassium aryltrifluoroborates or arylboronic acids and is suitable for a broad range of substrates.[10]

Materials and Equipment:

  • This compound

  • Arylboronic acid or Potassium aryltrifluoroborate (1.0-1.2 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent: Anhydrous THF/H₂O (10:1) or Dioxane/H₂O (4:1)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 3.0 mmol).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Add the degassed solvent mixture (e.g., 10 mL of THF/H₂O 10:1).

  • Fit the flask with a condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for challenging couplings.[11][12] This protocol uses a palladium acetate catalyst with a bulky, electron-rich phosphine ligand.[11]

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Solvent: Anhydrous DMF

  • Microwave vial, magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and JohnPhos (0.10 mmol).

  • Add anhydrous DMF (2-3 mL) and seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 140 °C for 20-40 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography to obtain the pure product.

Experimental_Workflow start Start: Assemble Reagents (Benzyl Bromide, Boronic Acid, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Add Reagents) start->setup reaction Heating & Stirring setup->reaction microwave Microwave Irradiation reaction->microwave Method 2 conventional Conventional Heating (Oil Bath) reaction->conventional Method 1 monitor Monitor Progress (TLC / LC-MS) microwave->monitor conventional->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for Suzuki coupling reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize results from the literature for Suzuki coupling reactions of various substituted benzyl halides, providing a guide for condition selection.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Benzyl Halides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Substrate ExampleYield (%)Reference
PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O77124-Methoxybenzyl bromide94[10]
PdCl₂(dppf) (2)-Cs₂CO₃CPME/H₂O90124-(Trifluoromethyl)benzyl bromide89[10]
trans-PdBr(N-Succ)(PPh₃)₂ (1)-Na₂CO₃THF/H₂O602Benzyl bromide88[13]
trans-PdBr(N-Succ)(PPh₃)₂ (1)-Na₂CO₃THF/H₂O6043-Nitrobenzyl bromide92[13]
PdCl₂ (5)PPh₃ (11)Na₂CO₃THF/H₂O40244-Chlorobenzyl chloride85[14]

Table 2: Microwave-Assisted Suzuki Coupling of Benzyl Halides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Substrate ExampleYield (%)Reference
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140203-(bromomethyl)benzoate50[11][15]
PdCl₂(PPh₃)₂ (2)-Na₂CO₃DMF/H₂O1205Benzyl bromide95[12]
PdCl₂(PPh₃)₂ (2)-Na₂CO₃DMF/H₂O12084-Chlorobenzyl bromide92[12]

Optimization and Key Relationships

Achieving optimal results requires careful consideration of the interplay between reaction components. Electron-deficient benzyl halides, like the target substrate, are generally more reactive towards oxidative addition.[4] However, side reactions such as homo-coupling or hydrodehalogenation can compete with the desired cross-coupling.

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos) can accelerate both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions.[11] For less demanding substrates, simpler phosphine ligands like PPh₃ can be effective.[13][14]

  • Base: The choice of base is crucial for activating the boronic acid. Stronger, inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred over weaker bases like NaHCO₃, especially for less reactive coupling partners.[10]

  • Solvent: Aprotic polar solvents like DMF, Dioxane, or THF, often with a small amount of water, are commonly used to ensure the solubility of both the organic and inorganic reagents.[11][13][16]

Optimization_Factors outcome Reaction Outcome (Yield, Selectivity, Time) catalyst Catalyst & Ligand (e.g., Pd(OAc)₂, dppf, JohnPhos) catalyst->outcome substrate Substrates (Benzyl Halide, Boronic Acid) catalyst->substrate base Base (e.g., K₂CO₃, Cs₂CO₃) base->outcome base->substrate substrate->outcome conditions Conditions (Solvent, Temperature) conditions->outcome

References

Troubleshooting & Optimization

How to remove excess 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)benzyl bromide. The following sections offer guidance on removing excess reagent from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a reaction?

A1: Excess this compound can be removed using several standard laboratory techniques. The choice of method depends on the properties of your desired product, such as its physical state (solid or liquid), solubility, and stability. The most common methods include:

  • Quenching: Chemical conversion of the unreacted benzyl bromide to a more easily removable compound.

  • Chromatography: Separation based on polarity differences between the product and the benzyl bromide.

  • Extraction: Partitioning the benzyl bromide into a separate liquid phase.

  • Crystallization: Isolating a solid product from the soluble benzyl bromide.

  • Distillation: Removing the volatile benzyl bromide from a less volatile product under reduced pressure.

Q2: How can I quench the excess this compound in my reaction mixture?

A2: Quenching involves reacting the excess benzyl bromide with a nucleophile to form a byproduct that can be easily separated, often by extraction. A common method is the addition of a tertiary amine, such as triethylamine.[1][2] This reacts with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in an aqueous phase and can be removed during a liquid-liquid extraction. Other nucleophiles like thiols or even simple alcohols in the presence of a base can also be used.

Q3: Is column chromatography a suitable method for removing this reagent?

A3: Yes, silica gel column chromatography is a very effective method for separating this compound from your product, provided there is a sufficient difference in polarity.[1] Benzyl bromides are generally non-polar. If your product is significantly more polar, the benzyl bromide will elute first with a non-polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.

Q4: My product is a solid. Can I use recrystallization?

A4: If your desired product is a solid, recrystallization is an excellent and often preferred method for purification.[1][2] The principle is to dissolve the crude product containing the unreacted benzyl bromide in a minimum amount of a hot solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, your purified product should crystallize, leaving the benzyl bromide and other impurities in the mother liquor.

Q5: What are the physical properties I should consider for purification by distillation?

A5: Distillation is a viable option if your product is significantly less volatile than this compound. This method is particularly useful for large-scale reactions where chromatography might be impractical.[1][2] Key physical properties to consider are the boiling points of your product and the benzyl bromide at a given pressure.

Troubleshooting Guides

Issue 1: Difficulty in Removing Excess Reagent by Extraction After Quenching
Symptom Possible Cause Troubleshooting Step
Emulsion formation during aqueous workup.High concentration of salts or amphiphilic molecules at the interface.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product is lost into the aqueous layer.The product has some water solubility or is reacting with the quenching agent.Ensure the pH of the aqueous layer is appropriate for your product's pKa. Use a less nucleophilic quenching agent or consider a different purification method like chromatography.
Incomplete removal of the benzyl bromide.Insufficient quenching agent or reaction time.Use a slight excess of the quenching agent and allow for a longer reaction time. Monitor the disappearance of the benzyl bromide by TLC.
Issue 2: Co-elution of Product and Reagent during Column Chromatography

| Symptom | Possible Cause | Troubleshooting Step | | The Rf values of the product and benzyl bromide are very close on TLC. | The polarities of the two compounds are too similar in the chosen solvent system. | Screen a wider range of solvent systems with different polarities and selectivities (e.g., using toluene or ether in place of ethyl acetate). Consider using a different stationary phase, such as alumina. | | The product spot on the TLC plate is streaky. | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. |

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound886496-75-9C₈H₅BrClF₃273.48214.0 ± 35.0 (Predicted)[3]
4-Chloro-3-(trifluoromethyl)benzyl bromide261763-23-9C₈H₅BrClF₃273.48234[4][5]
4-(Trifluoromethyl)benzyl bromide402-49-3C₈H₆BrF₃239.0365-69 / 5 mmHg

Note: Predicted boiling points are estimates and may vary.

Experimental Protocols

Protocol 1: Quenching with Triethylamine and Liquid-Liquid Extraction
  • Reaction Quenching: After the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature.

  • Amine Addition: Add 1.2 equivalents (relative to the excess benzyl bromide) of triethylamine to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess benzyl bromide. Monitor the disappearance of the benzyl bromide spot by TLC.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the benzyl bromide.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent. Adsorb the residue onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the desired eluent system.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. This compound is relatively non-polar and will elute with non-polar solvents like hexanes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Removal_Workflow cluster_quenching Quenching & Extraction cluster_chromatography Chromatography start_q Crude Reaction Mixture quench Add Triethylamine start_q->quench 1. Quench extract Liquid-Liquid Extraction quench->extract 2. Form Salt end_q Product in Organic Phase extract->end_q 3. Separate Phases start_c Crude Reaction Mixture adsorb Adsorb on Silica start_c->adsorb 1. Concentrate column Column Chromatography adsorb->column 2. Load end_c Purified Product column->end_c 3. Elute & Collect

Caption: Workflow for removing excess benzyl bromide.

Decision_Tree product_state Is the product solid or liquid? solid Solid product_state->solid Solid liquid Liquid product_state->liquid Liquid recrystallize Recrystallization solid->recrystallize volatility Is the product significantly less volatile? liquid->volatility distillation Vacuum Distillation volatility->distillation Yes chromatography Chromatography / Quenching volatility->chromatography No

Caption: Decision tree for purification method selection.

References

Technical Support Center: Alkylation Reactions with 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-(trifluoromethyl)benzyl bromide in alkylation reactions. Our goal is to help you anticipate and mitigate potential side reactions, optimize your reaction conditions, and achieve higher yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during alkylation with this compound?

A1: The primary side reactions encountered are over-alkylation (especially in N-alkylation), formation of bis[4-chloro-2-(trifluoromethyl)benzyl] ether, hydrolysis of the benzyl bromide, and elimination reactions. The electron-withdrawing nature of the chloro and trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic position, making it susceptible to these competing pathways.

Q2: How do the electron-withdrawing groups on this compound affect its reactivity?

A2: The chloro and trifluoromethyl groups are strongly electron-withdrawing. This has a dual effect. On one hand, it can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. On the other hand, it can destabilize the transition state of the reaction, potentially slowing down the desired SN2 reaction. In some cases, particularly in O-alkylation, this deactivation can lead to no reaction under certain conditions.

Q3: I am observing a significant amount of a non-polar byproduct that is not my desired product. What could it be?

A3: A common non-polar byproduct is bis[4-chloro-2-(trifluoromethyl)benzyl] ether. This can form through the reaction of the starting benzyl bromide with any hydroxide ions present (from moisture or a basic reaction medium) to form the corresponding benzyl alcohol, which then reacts with another molecule of the benzyl bromide. It can also form via self-condensation of the benzyl bromide under certain conditions.

Q4: My N-alkylation reaction is producing a significant amount of a higher molecular weight byproduct. What is happening?

A4: You are likely observing over-alkylation. The mono-alkylated amine product is often still nucleophilic and can react with another molecule of this compound to form a di-alkylated product. This is a common issue in N-alkylation reactions.[1]

Q5: I am not seeing any product formation in my O-alkylation reaction. What could be the issue?

A5: The strong electron-withdrawing groups on the benzyl bromide can deactivate it towards O-alkylation, especially with less reactive alcohols. In some reported cases, similar electron-deficient benzyl alcohols have failed to react under certain etherification conditions.[2][3] You may need to employ more forcing reaction conditions, such as a stronger base, a more polar solvent, or higher temperatures.

Troubleshooting Guides

Issue 1: Low Yield of Desired Alkylated Product

// Nodes Start [label="Low Yield of\nDesired Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Incomplete Reaction?", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Side Product\nFormation?", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Reagent\nDegradation?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Increase Reaction Time\nor Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use a More\nReactive Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Optimize Stoichiometry\n(see Issue 2 & 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2b [label="Modify Reaction\nConditions (Solvent, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3a [label="Use Fresh Benzyl\nBromide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Ensure Anhydrous\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Start -> Check2; Start -> Check3; Check1 -> Solution1a; Check1 -> Solution1b; Check2 -> Solution2a; Check2 -> Solution2b; Check3 -> Solution3a; Check3 -> Solution3b; } .dot Troubleshooting workflow for low product yield.

Potential Cause Troubleshooting/Solution Expected Outcome
Incomplete Reaction Monitor reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature. For O-alkylations, a stronger base or a more polar aprotic solvent (e.g., DMF, DMSO) might be necessary.Drive the reaction to completion and increase the yield of the desired product.
Competing Side Reactions Analyze crude reaction mixture by LC-MS or NMR to identify major byproducts. Refer to the specific troubleshooting guides below for over-alkylation, ether formation, and elimination.Minimize the formation of unwanted side products, thereby increasing the relative yield of the desired product.
Reagent Decomposition This compound can be sensitive to moisture and strong bases at elevated temperatures. Use freshly acquired or purified reagent. Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon).Reduce the formation of hydrolysis byproducts and improve the overall efficiency of the alkylation.
Issue 2: Over-alkylation in N-Alkylation Reactions

// Nodes R_NH2 [label="Primary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylBromide1 [label="4-Cl, 2-CF3\nBenzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoalkylated [label="Desired Product\n(Mono-alkylated Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BenzylBromide2 [label="4-Cl, 2-CF3\nBenzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Dialkylated [label="Side Product\n(Di-alkylated Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R_NH2 -> Monoalkylated [label="+"]; BenzylBromide1 -> Monoalkylated; Monoalkylated -> Dialkylated [label="+ (More Nucleophilic)"]; BenzylBromide2 -> Dialkylated; } .dot Competitive pathway leading to over-alkylation.

Potential Cause Troubleshooting/Solution Expected Outcome
High Reactivity of Mono-alkylated Product Use a stoichiometric excess of the starting amine (2-5 equivalents) relative to the benzyl bromide. This statistically favors the reaction with the primary amine.[1]Significantly reduce the formation of the di-alkylated byproduct.
High Concentration of Alkylating Agent Add the this compound slowly to the reaction mixture, for example, using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent.Minimize the chance of the mono-alkylated product reacting further.
High Reaction Temperature Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Lower temperatures can disproportionately slow the second alkylation step.Improve the selectivity for the mono-alkylated product.
Issue 3: Formation of Bis[4-chloro-2-(trifluoromethyl)benzyl] Ether

// Nodes BenzylBromide1 [label="4-Cl, 2-CF3\nBenzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H2O / OH-", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylAlcohol [label="4-Cl, 2-CF3\nBenzyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; BenzylBromide2 [label="4-Cl, 2-CF3\nBenzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ether [label="Side Product\n(Bis-benzyl Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BenzylBromide1 -> BenzylAlcohol [label="+"]; H2O -> BenzylAlcohol; BenzylAlcohol -> Ether [label="+"]; BenzylBromide2 -> Ether; } .dot Pathway for the formation of the bis-benzyl ether byproduct.

Potential Cause Troubleshooting/Solution Expected Outcome
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.Minimize the hydrolysis of the benzyl bromide to the corresponding alcohol, which is a precursor to the ether byproduct.
Use of Hydroxide Bases If possible, use non-hydroxide bases such as potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).Reduce the concentration of hydroxide ions that can initiate the formation of the benzyl alcohol intermediate.
High Temperatures Lowering the reaction temperature can reduce the rate of this side reaction.Decrease the formation of the ether byproduct.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (2.0 eq.), a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq.), and an anhydrous aprotic solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution of the amine).

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. Prepare a solution of this compound (1.0 eq.) in a small amount of the same anhydrous solvent. Add the benzyl bromide solution dropwise to the amine mixture over 30-60 minutes.

  • Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS until the starting benzyl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. If a solid base was used, filter the mixture. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq. if the phenol is not base-sensitive), and an anhydrous polar aprotic solvent (e.g., DMF or acetone, to make a 0.2-1.0 M solution).

  • Reaction: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to form the phenoxide. Add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Monitoring: Allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. If NaH was used, carefully quench with a few drops of water or methanol. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Disclaimer: These are general protocols and may require optimization for specific substrates. Always perform a small-scale test reaction first.

References

Improving yield in reactions with 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile reagent primarily used as an alkylating agent in organic synthesis. Its key applications include:

  • Williamson Ether Synthesis: For the preparation of ethers by reacting with alcohols or phenols.

  • N-Alkylation: For the synthesis of secondary and tertiary amines by reacting with primary or secondary amines.

  • C-Alkylation: For the formation of carbon-carbon bonds with suitable nucleophiles.

  • Introduction of a Trifluoromethylated Benzyl Moiety: This is particularly relevant in medicinal chemistry, as the trifluoromethyl group can enhance properties like metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Q2: What are the main safety precautions to consider when handling this reagent?

A2: this compound is a corrosive and lachrymatory substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key safety measures include:

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Use a certified fume hood to avoid inhalation of vapors.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[2]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Q3: How do the chloro and trifluoromethyl substituents affect the reactivity of the benzyl bromide?

A3: The chloro and trifluoromethyl groups are both electron-withdrawing. The trifluoromethyl group, in particular, has a strong electron-withdrawing effect. This can influence the reactivity in several ways:

  • SN2 Reactions: The electron-withdrawing nature of these substituents can decrease the reactivity of the benzyl bromide in SN2 reactions by destabilizing the transition state. This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases) compared to unsubstituted benzyl bromide.

  • SN1 Reactions: While primary benzyl bromides typically favor SN2 pathways, the benzylic carbocation intermediate that would be formed in an SN1 reaction is destabilized by the electron-withdrawing groups. Therefore, SN1 pathways are generally not favored.

Troubleshooting Guides

Low or No Yield in Williamson Ether Synthesis

Problem: You are experiencing low or no yield in the synthesis of an ether from an alcohol or phenol and this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently Strong Base The pKa of the alcohol or phenol is too high for the base being used. For less acidic alcohols, a strong base like Sodium Hydride (NaH) is often necessary to fully deprotonate the hydroxyl group. For more acidic phenols, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.
Low Reaction Temperature Due to the deactivating effect of the electron-withdrawing groups, higher temperatures may be required to drive the reaction to completion. Consider increasing the reaction temperature in a controlled manner while monitoring for side product formation.
Steric Hindrance If your alcohol or phenol is sterically hindered, the SN2 reaction may be slow. In such cases, longer reaction times and higher temperatures might be necessary.
Moisture in the Reaction Water can quench the alkoxide and hydrolyze the benzyl bromide. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

G start Low or No Yield check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No (for alcohols) use_weaker_base Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) for acidic phenols check_base->use_weaker_base No (for phenols) check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes use_polar_aprotic Use a polar aprotic solvent (DMF, ACN, THF) check_solvent->use_polar_aprotic No check_sterics Is steric hindrance an issue? check_temp->check_sterics Yes increase_temp Increase reaction temperature check_temp->increase_temp No check_moisture Is the reaction anhydrous? check_sterics->check_moisture No increase_time_temp Increase reaction time and/or temperature check_sterics->increase_time_temp Yes dry_reagents Use anhydrous solvents and oven-dried glassware. Work under inert atmosphere. check_moisture->dry_reagents No

Troubleshooting workflow for low yield.
Presence of Side Products

Problem: Your reaction mixture shows the presence of significant side products.

Possible Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Dibenzyl ether Self-condensation of the benzyl bromide, which can be promoted by certain bases or impurities.Use a non-nucleophilic base if possible. Add the benzyl bromide slowly to the reaction mixture containing the nucleophile.
Elimination Products If the nucleophile is also a strong base, it can promote E2 elimination, especially with secondary or tertiary alkyl halides. While this compound is a primary halide, this can be a minor pathway with very strong, hindered bases.Use a less hindered base. For Williamson ether synthesis, ensure the alkoxide is formed from a primary or secondary alcohol if possible.
C-Alkylation Products With ambident nucleophiles like phenoxides, alkylation can occur at the carbon atom of the aromatic ring in addition to the desired O-alkylation.The choice of solvent can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.
Hydrolysis Product 4-Chloro-2-(trifluoromethyl)benzyl alcohol can form if there is water in the reaction mixture.Ensure all reagents and solvents are anhydrous.

Logical Relationship of Side Product Formation

G start Reaction of this compound with a Nucleophile desired_product Desired Alkylated Product (O-, N-, or C-alkylation) start->desired_product Desired Pathway dibenzyl_ether Dibenzyl ether start->dibenzyl_ether Side Reaction (Self-condensation) elimination_product Elimination Product start->elimination_product Side Reaction (Strong, hindered base) c_alkylation C-Alkylation (with ambident nucleophiles) start->c_alkylation Side Reaction (e.g., with phenoxides) hydrolysis_product 4-Chloro-2-(trifluoromethyl)benzyl alcohol start->hydrolysis_product Side Reaction (Presence of water)

Possible reaction pathways.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of a phenol using this compound with potassium carbonate as the base.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous ACN or DMF (5-10 mL per mmol of phenol).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound with potassium carbonate as the base.[3][4]

Materials:

  • Amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[4]

Experimental Workflow for N-Alkylation

G start Start: N-Alkylation dissolve_amine Dissolve amine and base (K₂CO₃) in anhydrous ACN or DMF start->dissolve_amine add_bromide Add this compound dissolve_amine->add_bromide heat_reaction Heat reaction mixture (50-80 °C) and monitor add_bromide->heat_reaction workup Workup: - Cool and filter - Quench with NaHCO₃ - Extract with DCM heat_reaction->workup purification Purify by column chromatography workup->purification end Final Product purification->end

General workflow for N-alkylation.

Data Presentation

The following tables provide a general overview of reaction conditions for alkylation reactions with benzyl halides. Note that optimal conditions for this compound may vary, and the electron-withdrawing groups may necessitate more forcing conditions (higher temperatures or longer reaction times) than those listed for unsubstituted benzyl bromide.

Table 1: General Conditions for O-Alkylation of Phenols with Benzyl Bromide

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolK₂CO₃Acetonitrile50-703-690-98
Substituted PhenolsCs₂CO₃DMF60-804-885-95
Aliphatic AlcoholsNaHTHF0 - RT2-1270-90

Data is representative for benzyl bromide and should be used as a starting point for optimization with this compound.

Table 2: General Conditions for N-Alkylation of Amines with Benzyl Bromide

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Aromatic AminesK₂CO₃DMF70-906-1280-90
ImidazoleK₂CO₃AcetonitrileRT - 502-890-95
Primary AmidesK₃PO₄Acetonitrile5024-4860-80

Data is representative for benzyl bromide and should be used as a starting point for optimization with this compound.[3][4][5]

References

Technical Support Center: Lachrymatory Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of lachrymatory benzyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with benzyl bromide? A1: Benzyl bromide is a combustible liquid that is highly corrosive and can severely irritate or burn the skin and eyes, potentially causing lasting damage.[1] It is a strong lachrymator, meaning it causes a heavy secretion of tears.[2][3][4][5] Inhalation can irritate the nose, throat, and respiratory tract, and higher exposures may lead to a dangerous buildup of fluid in the lungs (pulmonary edema).[1][3] It is also toxic if inhaled or absorbed through the skin and may cause genetic mutations.[1][6]

Q2: What are the initial symptoms of exposure to benzyl bromide? A2: Symptoms of exposure can include a burning sensation, coughing, sore throat, redness and pain of the skin and eyes, and tearing (lachrymation).[7] Inhalation may also lead to shortness of breath.[1]

Q3: What should I do if benzyl bromide comes into contact with my skin or eyes? A3: For eye contact, immediately flush with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids, and seek immediate medical attention.[1][3] For skin contact, quickly remove any contaminated clothing and wash the affected area with plenty of soap and water, then seek medical attention.[1][8] Emergency shower and eye wash fountains should be readily available in the work area.[1]

Q4: What happens if benzyl bromide is inhaled? A4: If benzyl bromide fumes are inhaled, the individual should be moved to fresh air immediately.[3][8] If they are not breathing, artificial respiration should be administered.[3][8] Immediate medical attention is necessary in all cases of inhalation.[3]

Q5: What are the signs of decomposition in benzyl bromide? A5: Benzyl bromide can decompose slowly, especially in the presence of water, to produce hydrogen bromide gas.[6][9] Heating can also cause decomposition, leading to the release of toxic fumes like hydrogen bromide and carbon oxides.[2][8] Gradual decomposition in a sealed container can lead to a significant pressure buildup and a potential explosion.[2]

Troubleshooting Guides

Issue: I have spilled a small amount of benzyl bromide in the lab.

Solution:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, or hot surfaces.[1][3][10]

  • Wear PPE: Before cleaning, don appropriate Personal Protective Equipment (PPE), including a full-face respirator, chemical-resistant gloves, protective clothing, and splash-resistant goggles with a face shield.[1][6]

  • Containment: Cover the spill with a dry, inert absorbent material like sand, dry lime, soda ash, or vermiculite.[1][2][3][8] Do not use water or wet methods. [1]

  • Collection: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][8]

  • Decontamination: Once the material is collected, ventilate the area to complete the clean-up.[1]

  • Disposal: Dispose of the waste according to your institution's and local environmental regulations.[1]

Issue: A bottle of benzyl bromide has been stored for over a year. Is it still safe to use?

Solution:

  • Inspect the Container: Check the container for any signs of pressure buildup, discoloration, or crystallization. Gradual decomposition can cause pressure to build inside sealed containers, posing an explosion risk.[2]

  • Check for Peroxides: While not a classic peroxide-former, prolonged storage, especially if exposed to light or contaminants, can affect stability. Chemicals should be dated upon receipt to track their age.[11]

  • Purity Concerns: The primary concern with aged benzyl bromide is its decomposition, which can affect the purity and outcome of experiments. It slowly reacts with water (moisture) to form hydrogen bromide.[9]

  • Safe Disposal: If there is any doubt about the integrity of the chemical or its container, it is safest to dispose of it as hazardous waste. Follow your institution's guidelines for the disposal of reactive chemicals.

Data and Protocols

Chemical Properties and Storage Data
ParameterValueSource(s)
Appearance Colorless to yellow liquid with a strong, unpleasant odor.[6]
Primary Hazards Corrosive, Lachrymator, Combustible, Toxic[1][8]
Flash Point 79°C - 86°C (174°F - 187°F)[3][7]
Storage Temperature Store in a cool, dry, well-ventilated area.[1][4][5]
Incompatibilities Strong bases (e.g., sodium hydroxide), amines, oxidizing agents, alcohols, light, and most metals (except nickel and lead).[1][9]
Protocol: First Aid for Benzyl Bromide Exposure

Objective: To provide immediate care to individuals exposed to benzyl bromide while minimizing further injury.

Materials:

  • Emergency eye wash station

  • Emergency safety shower

  • Soap and water

  • Clean clothing

Procedure:

  • Eye Exposure:

    • Immediately lead the affected person to an emergency eye wash station.

    • Flush the eyes with copious amounts of water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[1][3]

    • Do not allow the victim to rub their eyes.[3]

    • Seek immediate medical attention.[1]

  • Skin Exposure:

    • Quickly remove all contaminated clothing, including shoes.[3][8]

    • Immediately wash the affected skin area with large amounts of soap and water for at least 15 minutes.[1][3]

    • Seek immediate medical attention.[8]

  • Inhalation:

    • Move the person to an area with fresh air at once.[3][8]

    • If the person is not breathing, begin artificial respiration. If breathing is difficult, provide oxygen.[3]

    • Seek immediate medical attention.[3][8]

  • Ingestion:

    • Do NOT induce vomiting.[3][8]

    • If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk.[3]

    • Never give anything by mouth to an unconscious person.[3][8]

    • Seek immediate medical attention.[3]

Visual Guides

Spill_Troubleshooting_Guide start Benzyl Bromide Spill Detected evacuate Evacuate Immediate Area (Non-essential Personnel) start->evacuate ppe Don Appropriate PPE: - Full-face Respirator - Chemical Gloves - Protective Suit evacuate->ppe ignition Remove All Ignition Sources? ppe->ignition absorb Cover Spill with Dry, Inert Absorbent (Sand, Lime, Soda Ash) DO NOT USE WATER ignition->absorb Yes collect Collect Absorbed Material Using Non-Sparking Tools absorb->collect container Place in a Labeled, Sealed Container for Hazardous Waste collect->container ventilate Ventilate Spill Area After Cleanup is Complete container->ventilate end Cleanup Complete ventilate->end Storage_Workflow receive Receive Benzyl Bromide Shipment inspect Inspect Container for Damage or Leaks Verify Label receive->inspect date Date Container: 'Date Received' inspect->date select_location Select Storage Location date->select_location storage_cabinet Store in a Cool, Dry, Well-Ventilated, Light-Protected Area select_location->storage_cabinet Location Identified segregate Segregate from Incompatible Materials: - Strong Bases & Amines - Oxidizing Agents - Alcohols & Metals storage_cabinet->segregate seal Ensure Container is Tightly Closed and Stored Below Eye Level segregate->seal log Update Chemical Inventory Log seal->log complete Properly Stored log->complete

References

Technical Support Center: Quenching Unreacted 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted 4-Chloro-2-(trifluoromethyl)benzyl bromide in experimental settings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Persistent Lachrymatory Effect After Quenching Incomplete reaction with the quenching agent.Ensure an adequate excess of the quenching agent is used. For amine-based quenches, extend the reaction time or consider gentle heating (monitor for side reactions). For aqueous quenches, ensure vigorous stirring to maximize interfacial contact.
Formation of an Emulsion During Aqueous Workup The resulting benzyl alcohol or other byproducts may be acting as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective.
Quenched Product is a Water-Soluble Salt (e.g., Benzyltriethylammonium bromide) Use of a quaternary amine-forming quenching agent like triethylamine.This is the expected outcome. The aqueous layer containing the salt can be separated from the organic layer containing your product. Ensure thorough extraction with your organic solvent to recover all of your desired compound.
Incomplete Quenching Detected by TLC/LC-MS Insufficient amount of quenching agent or short reaction time. The reagent is sterically hindered or electronically deactivated, slowing the reaction.Add an additional portion of the quenching agent and continue to monitor the reaction. If using a mild nucleophile, consider switching to a more reactive one (e.g., from a bicarbonate solution to an amine).
Unexpected Side Products Observed The quenching conditions are too harsh (e.g., high temperature, strong base) and are affecting your desired product. The quenching agent is reacting with your product.Select a milder quenching agent. For example, if a strong amine is causing issues, switch to a weaker base like sodium bicarbonate. Perform the quench at a lower temperature (e.g., 0 °C).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[1][2] It is also corrosive and can cause skin burns.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1]

Q2: Why is it important to quench unreacted this compound?

A2: Quenching is essential to neutralize the reactive and hazardous nature of this electrophilic benzyl bromide. Leaving it unreacted in your reaction mixture can lead to unwanted side reactions during workup and purification, and poses a safety risk.

Q3: What are the most common types of quenching agents for this compound?

A3: The most common quenching agents are nucleophiles that will react with the electrophilic benzylic carbon. These can be broadly categorized as:

  • Amines: Such as triethylamine or aqueous ammonia.

  • Aqueous Bases: Such as sodium bicarbonate or sodium hydroxide solutions.

  • Alcohols: Such as methanol, which will form an ether.

  • Water: Which will lead to hydrolysis to the corresponding benzyl alcohol.

Q4: How do I choose the best quenching agent for my specific experiment?

A4: The choice of quenching agent depends on the stability of your desired product and the reaction solvent.

  • If your product is stable to bases, aqueous ammonia or triethylamine are effective options. Triethylamine has the advantage of forming a water-soluble salt that is easily removed during an aqueous workup.

  • If your product is sensitive to strong bases or amines, a milder aqueous base like sodium bicarbonate is a good choice.

  • Quenching with water or an alcohol is also an option if the resulting benzyl alcohol or ether will not interfere with the purification of your product.

Q5: How can I monitor the completion of the quenching reaction?

A5: The progress of the quench can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot corresponding to the this compound should no longer be visible when the reaction is complete.

Quantitative Data Summary

The selection of a quenching agent can impact the workup procedure and the byproducts formed. The following table summarizes the characteristics of common quenching agents.

Quenching Agent Typical Molar Excess Typical Reaction Time Byproduct Formed Workup Considerations
Aqueous Ammonia (conc.) 2 - 5 equivalents1 - 2 hours4-Chloro-2-(trifluoromethyl)benzylamineThe amine byproduct can be removed by an acidic wash (e.g., 1M HCl).
Triethylamine (Et3N) 1.5 - 3 equivalents30 - 60 minutes4-Chloro-2-(trifluoromethyl)benzyltriethylammonium bromideThe resulting ammonium salt is water-soluble and easily removed by aqueous extraction.
Saturated Sodium Bicarbonate (NaHCO3) Large excess (used as a wash)15 - 30 minutes4-Chloro-2-(trifluoromethyl)benzyl alcoholCO2 gas evolution may occur. Vent the separatory funnel frequently.
Water (H2O) Large excess (used as a wash)Can be slow, dependent on temperature and mixing4-Chloro-2-(trifluoromethyl)benzyl alcoholRequires vigorous stirring to ensure reaction at the phase interface.
Methanol (MeOH) 5 - 10 equivalents1 - 3 hours4-Chloro-2-(trifluoromethyl)benzyl methyl etherThe ether byproduct may need to be removed by chromatography if it has a similar polarity to the desired product.

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonia

  • Cool the Reaction Mixture: In a fume hood, cool the reaction vessel containing unreacted this compound to 0 °C using an ice bath.

  • Add Quenching Agent: While stirring vigorously, slowly add a 2 to 5 molar excess of concentrated aqueous ammonia.

  • Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the organic layer.

  • Extraction: Wash the organic layer with 1M HCl to remove the formed benzylamine, followed by a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Triethylamine

  • Solvent: Ensure the reaction is in a suitable organic solvent (e.g., THF, dichloromethane).

  • Add Quenching Agent: To the stirred reaction mixture at room temperature, add 1.5 to 3 equivalents of triethylamine.

  • Reaction Time: Stir the mixture for 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent. The triethylammonium salt will partition into the aqueous layer.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow Decision Workflow for Quenching Unreacted this compound start Start: Reaction Complete, Unreacted Benzyl Bromide Present product_stability Is the desired product stable to amines/bases? start->product_stability amine_quench Use Amine Quench: - Triethylamine - Aqueous Ammonia product_stability->amine_quench Yes byproduct_separation Can the resulting alcohol/ether byproduct be easily separated (e.g., by chromatography)? product_stability->byproduct_separation No workup Perform Aqueous Workup amine_quench->workup mild_quench Use Mild Quench: - Sat. NaHCO3 (aq) - Water mild_quench->workup byproduct_separation->mild_quench No alcohol_quench Use Alcohol/Water Quench: - Methanol - Water byproduct_separation->alcohol_quench Yes alcohol_quench->workup purification Purify Product (e.g., Chromatography, Recrystallization) workup->purification end End: Isolated, Pure Product purification->end

Caption: Decision workflow for selecting a quenching agent.

Experimental_Workflow General Experimental Workflow for Quenching start Reaction Mixture with Excess Benzyl Bromide cool Cool to 0 °C (if necessary) start->cool add_quench Slowly Add Quenching Agent cool->add_quench stir Stir at RT or 0 °C add_quench->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->add_quench Incomplete workup Aqueous Workup: - Separate Layers - Wash Organic Layer monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for quenching.

References

Technical Support Center: Optimizing Reactions with Substituted Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substituted benzyl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with substituted benzyl bromides.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough. 2. Inappropriate Solvent: The solvent may be hindering the reaction (e.g., protic solvents in SN2 reactions).[1][2][3] 3. Steric Hindrance: The substrate or nucleophile may be too bulky, disfavoring an SN2 pathway.[2][4] 4. Benzyl Bromide Degradation: The starting material may have decomposed due to improper storage (e.g., exposure to moisture).[5][6]1. Enhance Nucleophilicity: If applicable, deprotonate the nucleophile with a suitable base (e.g., NaH for alcohols).[7][8] Consider using a more reactive nucleophile. 2. Optimize Solvent Choice: For SN2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1][2][9] 3. Favor SN1 Conditions (if applicable): For sterically hindered substrates, switch to a polar protic solvent to favor an SN1 mechanism, though be mindful of competing elimination and solvolysis.[10][11] 4. Check Starting Material Purity: Verify the purity of the benzyl bromide via NMR or other analytical techniques. Store benzyl bromide in a cool, dry, well-ventilated area, away from moisture.[5]
Formation of Elimination Byproduct (Styrene Derivative) 1. Strong, Bulky Base: Use of strong, sterically hindered bases (e.g., potassium tert-butoxide) favors E2 elimination.[9][12] 2. High Reaction Temperature: Higher temperatures often favor elimination over substitution. 3. Secondary or Tertiary Benzyl Bromide: These substrates are more prone to elimination, especially with strong bases.[4][13]1. Use a Weaker, Less Hindered Base: Employ bases like K2CO3 or Cs2CO3, particularly for sensitive substrates.[12][14] For phase-transfer catalysis, using a lower concentration of NaOH (e.g., 30% instead of 50%) can minimize elimination.[13] 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Optimize for SN2: Use a polar aprotic solvent and a good, non-basic nucleophile to favor the SN2 pathway.[9]
Formation of Benzyl Alcohol Byproduct 1. Hydrolysis: The benzyl bromide is reacting with water present in the reaction mixture.[6][15] 2. Wet Solvents or Reagents: Use of non-anhydrous solvents or reagents introduces water.1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reagents are dry. 2. Add a Drying Agent: For reactions sensitive to water, consider adding molecular sieves.[14] 3. Proper Storage: Store benzyl bromide in a tightly sealed container in a dry environment to prevent hydrolysis during storage.[5][6]
Reaction is Stalled or Incomplete 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature. 2. Deactivated Substrate: Electron-withdrawing groups on the aromatic ring can deactivate the benzyl bromide towards certain reactions.[16] 3. Catalyst Issues (for PTC): The phase-transfer catalyst may be inefficient or poisoned.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting material and formation of the product to determine the optimal reaction time. A modest increase in temperature may be necessary. 2. Use Harsher Conditions (with caution): For deactivated substrates, longer reaction times, higher temperatures, or more reactive reagents may be needed.[16] 3. Optimize Phase-Transfer Catalysis: Screen different phase-transfer catalysts (e.g., TBAB, TBPB) and ensure adequate stirring.[17][18]
Formation of C-Alkylated Byproduct (with Phenoxides) 1. Ambident Nucleophile: Phenoxide ions can react at either the oxygen (O-alkylation) or a carbon on the ring (C-alkylation).[12][19] 2. Reaction Conditions: Solvent and counter-ion can influence the site of alkylation.1. Modify Solvent: Polar aprotic solvents generally favor O-alkylation. 2. Change the Counter-ion: Using a different base (e.g., Cs2CO3 instead of NaOH) can alter the reactivity of the phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for a substitution reaction with benzyl bromide?

A1: The optimal solvent depends on the reaction mechanism (SN1 vs. SN2).

  • For SN2 reactions , which are common for primary and secondary benzyl bromides with strong nucleophiles, polar aprotic solvents are highly recommended.[1][2] These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, which significantly increases the reaction rate.[1][2]

  • For SN1 reactions , which may occur with tertiary benzyl bromides or with secondary benzyl bromides and weak nucleophiles, polar protic solvents like water, ethanol, or methanol are used.[3][11] These solvents can stabilize the intermediate carbocation. However, be aware that these solvents can also act as nucleophiles, leading to solvolysis byproducts (e.g., benzyl alcohol or benzyl ether).[2]

Q2: My reaction with a phenol nucleophile is giving low yields. How can I improve it?

A2: Low yields in reactions with phenols are often due to the acidity of the phenolic proton or side reactions.

  • Deprotonation: First, ensure the phenol is deprotonated to form the more nucleophilic phenoxide. Use a suitable base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH).[7][8][12]

  • Protecting Groups: The phenol's hydroxyl group is a strong activating group for the aromatic ring, which can lead to undesired electrophilic substitution on the ring.[20] If you are performing other transformations, consider protecting the phenol as an ether (e.g., benzyl ether) or an ester.[20][21]

  • Phase-Transfer Catalysis (PTC): For Williamson ether synthesis with phenols, PTC is a very effective technique. It uses a catalyst like tetrabutylammonium bromide (TBAB) to shuttle the phenoxide from an aqueous phase to an organic phase where it can react with the benzyl bromide.[13][22] This often leads to high yields under mild conditions.[22]

Q3: How can I minimize the formation of the elimination (E2) byproduct?

A3: Elimination competes with substitution, especially with secondary benzyl bromides and strong bases.[4][9] To minimize it:

  • Base Selection: Use a non-bulky, moderately strong base. For example, K2CO3 is often preferred over strong bases like NaOH or potassium tert-butoxide when elimination is a concern.[12]

  • Nucleophile Choice: Use a strong nucleophile that is weakly basic, such as azide (N3-), cyanide (CN-), or a thiol (RS-).[9]

  • Temperature: Keep the reaction temperature as low as possible, as elimination is favored at higher temperatures.

  • Solvent: Use a polar aprotic solvent, which favors the SN2 reaction.[9]

Q4: My benzyl bromide has a yellow or brown color. Can I still use it?

A4: A yellow or brown color often indicates the presence of impurities, possibly from decomposition that liberates bromine.[23] This can affect your reaction. It is advisable to purify the benzyl bromide before use, for example, by washing with an aqueous solution of a mild reducing agent like sodium thiosulfate to remove free bromine, followed by drying and distillation under reduced pressure.[6][23] Always handle benzyl bromide in a fume hood as it is a lachrymator.[7][24]

Q5: What is the difference in reactivity between benzyl bromide and p-nitrobenzyl bromide in a nucleophilic substitution reaction?

A5: A p-nitrobenzyl bromide will generally be more reactive towards SN2 reactions than an unsubstituted benzyl bromide. The electron-withdrawing nitro group makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, for an SN1 reaction, an electron-donating group on the ring would be better as it would stabilize the intermediate benzyl carbocation. Electron-attracting groups can make some free-radical reactions more difficult.[16]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol describes the synthesis of a benzyl ether from a phenol and a substituted benzyl bromide.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), the substituted benzyl bromide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Solvent and Base Addition: Add toluene as the solvent, followed by an aqueous solution of sodium hydroxide (e.g., 30-50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: SN2 Reaction in a Polar Aprotic Solvent

This protocol is suitable for reacting a substituted benzyl bromide with a non-basic, strong nucleophile.

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., sodium azide, 1.5 eq.) in anhydrous DMF.

  • Substrate Addition: Add the substituted benzyl bromide (1.0 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine to remove the DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product as needed.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_sm Is Starting Material (SM) Benzyl Bromide Pure? start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Yes purify_sm Purify Benzyl Bromide (Wash/Distill) & Retry check_sm->purify_sm No solvent_q Is the solvent polar aprotic (for SN2)? check_conditions->solvent_q base_q Is the nucleophile fully deprotonated? solvent_q->base_q Yes change_solvent Switch to DMF, ACN, or DMSO solvent_q->change_solvent No temp_q Is temperature/time sufficient? base_q->temp_q Yes add_base Use appropriate base (e.g., NaH, K2CO3) base_q->add_base No increase_temp Increase temperature or prolong reaction time temp_q->increase_temp No

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathway_Selectivity substrate Substituted Benzyl Bromide + Nucleophile/Base sn2_path SN2 Pathway substrate->sn2_path e2_path E2 Pathway substrate->e2_path sn1_path SN1 Pathway substrate->sn1_path sn2_product Substitution Product sn2_path->sn2_product c1 Primary/Secondary Substrate Strong, Non-basic Nucleophile Polar Aprotic Solvent sn2_path->c1 e2_product Elimination Product e2_path->e2_product c2 Strong, Bulky Base Higher Temperature e2_path->c2 sn1_path->sn2_product c3 Tertiary/Secondary Substrate Weak Nucleophile Polar Protic Solvent sn1_path->c3

Caption: Factors influencing reaction pathway selectivity.

References

Stability issues of 4-Chloro-2-(trifluoromethyl)benzyl bromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-2-(trifluoromethyl)benzyl bromide

Welcome to the technical support center for this compound (CAS 886496-75-9). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when using this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its sensitivity to moisture and nucleophiles.[1] As a benzylic bromide, it is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol.[2] It is also incompatible with strong bases and oxidizing agents.[1][3] Exposure to heat and light can also promote degradation.[1]

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity and reactivity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5][6] It is critical to protect the compound from moisture.[1]

Q3: In which types of solvents is this compound most stable?

A3: While specific quantitative stability data in various solvents is limited, benzylic halides are generally most stable in non-polar, aprotic solvents (e.g., hexane, toluene, dichloromethane). Protic solvents, especially those containing water, can facilitate solvolysis (hydrolysis), leading to degradation.[7] When performing reactions, ensure your solvent is anhydrous to minimize this pathway.

Q4: What are the expected decomposition products?

A4: The primary decomposition product from hydrolysis is 4-Chloro-2-(trifluoromethyl)benzyl alcohol. Under thermal stress, decomposition may generate hazardous gases such as carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1]

Summary of Stability and Storage Parameters

The following table summarizes the key storage and stability information gathered from supplier safety data sheets.

ParameterRecommendation/InformationSource(s)
Storage Temperature 2-8°C (Recommended for long-term storage)[5][6]
Storage Conditions Store in a dry, cool, well-ventilated area. Keep container tightly closed.[1][3][4]
Atmosphere Store under an inert gas (Nitrogen or Argon).[1][5]
Moisture Sensitivity Yes, the compound is moisture sensitive.[1]
Incompatible Materials Strong bases, strong oxidizing agents, moisture.[1][3]
Hazardous Decomposition Thermal decomposition generates: Carbon oxides, Hydrogen bromide, Hydrogen chloride, Hydrogen fluoride.[1]

Troubleshooting Guide

Issue: My reaction yield is low, or I am observing unexpected byproducts.

This is a common issue that can often be traced back to the stability and purity of the this compound used. Follow this troubleshooting workflow to diagnose the problem.

G problem Problem: Low Yield or Unexpected Byproducts check_reagent Is Reagent Degradation the Cause? problem->check_reagent check_storage 1. Review Storage Conditions (Temp, Inert Gas, Moisture) check_reagent->check_storage Investigate check_purity 2. Analyze Reagent Purity (e.g., HPLC, NMR) check_reagent->check_purity check_solvent 3. Verify Solvent Quality (Anhydrous? Aprotic?) check_reagent->check_solvent solution_storage Solution: Store reagent under recommended conditions (2-8°C, inert gas). check_storage->solution_storage solution_reagent Solution: Use a fresh, unopened bottle of the reagent. check_purity->solution_reagent solution_solvent Solution: Use anhydrous, aprotic solvents. Dry solvents if necessary. check_solvent->solution_solvent

Caption: Troubleshooting workflow for experiments involving this compound.

Potential Degradation Pathway: Hydrolysis

One of the most common degradation pathways for benzylic bromides is hydrolysis, which can proceed via SN1 or SN2 mechanisms depending on the reaction conditions and substrate. The presence of water or other nucleophiles can lead to the formation of the corresponding alcohol, reducing the amount of active reagent available for your desired reaction.

G reagent This compound intermediate Benzylic Carbocation (SN1 Pathway Intermediate) reagent->intermediate Dissociation of Br⁻ product 4-Chloro-2-(trifluoromethyl)benzyl alcohol (Degradation Product) reagent->product Direct SN2 Attack water H₂O (Nucleophile/Moisture) water->intermediate water->product intermediate->product Nucleophilic Attack by H₂O

Caption: Generalized hydrolysis pathway for this compound.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. Such studies are crucial for developing stability-indicating analytical methods.[8][9]

Objective: To identify potential degradation products and determine the degradation pathways of this compound.

1. Stress Conditions:

  • Prepare solutions of the compound (e.g., in acetonitrile or a relevant solvent) and subject them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl; incubate at 60°C.
    • Basic Hydrolysis: Add 0.1 M NaOH; incubate at room temperature.
    • Oxidative Degradation: Add 3% H₂O₂; incubate at room temperature.
    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).
    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.

  • A control sample (unstressed) should be prepared and stored under normal conditions.

2. Sample Preparation and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to an appropriate concentration for analysis.

3. Recommended Analytical Method: HPLC/UPLC-MS

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Mass Spectrometer (MS) is highly effective for separating the parent compound from its degradation products and for identifying those products.[10]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a common starting point.

  • Detection: Use a UV detector (e.g., at 220 nm and 254 nm) and the mass spectrometer for detection and identification.

  • Analysis: Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. The mass spectrometer will provide mass-to-charge (m/z) ratios to help elucidate the structures of the degradants.[9]

4. Data Interpretation:

  • Calculate the percentage degradation of this compound under each condition.

  • Identify the major degradation products by interpreting the MS data.

  • This information can be used to establish appropriate handling, storage, and reaction conditions to minimize degradation and ensure the success of your experiments.

References

Technical Support Center: Managing HBr Evolution in Benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing hydrogen bromide (HBr) evolution during chemical reactions involving benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is HBr generated in reactions involving benzyl bromide?

A1: Hydrogen bromide (HBr) is a common byproduct in many reactions where benzyl bromide is used as a reagent. This typically occurs in substitution reactions where the bromide ion is displaced and subsequently protonated by a hydrogen source in the reaction mixture. For instance, in the benzylation of alcohols or amines, the hydrogen from the hydroxyl or amine group is abstracted, which can then combine with the bromide ion to form HBr. Additionally, benzyl bromide can slowly decompose upon contact with water, also producing HBr.[1]

Q2: What are the common problems caused by HBr evolution?

A2: The evolution of HBr gas can lead to several issues in an experimental setup:

  • Side Reactions: HBr is a strong acid and can catalyze unwanted side reactions, such as acid-catalyzed degradation of starting materials or products.[2]

  • Product Degradation: The acidic environment created by HBr can lead to the deterioration of the desired product.[3]

  • Safety Hazards: HBr is a toxic and corrosive gas that can cause severe respiratory and skin irritation.[1][4] It is crucial to handle it in a well-ventilated fume hood.

  • Corrosion: HBr can corrode laboratory equipment, particularly metallic components.

Q3: How can I detect the presence of HBr gas?

A3: Leaks of HBr gas are often visible as dense white fumes when they come into contact with atmospheric moisture. A simple chemical test involves holding an open container of concentrated ammonium hydroxide near the suspected leak; the formation of dense white fumes of ammonium bromide confirms the presence of HBr.

Troubleshooting Guides

Issue 1: My reaction is turning dark, and the yield is low.

This could be due to the presence of free bromine or acid-catalyzed side reactions.

  • Possible Cause: Insufficient neutralization of HBr as it is formed.

  • Solution:

    • In-situ Neutralization: Add an appropriate base to the reaction mixture to neutralize HBr as it is generated. Common choices include potassium carbonate (K₂CO₃)[4], sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2][3]

    • Workup: After the reaction, wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution to remove any remaining acidic impurities.[5][6] A subsequent wash with an aqueous solution of sodium thiosulfate can remove any coloration caused by free bromine.[7]

Issue 2: I observe fumes coming from my reaction apparatus.

This indicates that HBr gas is escaping into the atmosphere, which is a significant safety concern.

  • Possible Cause: The reaction is not being performed in a closed or properly vented system.

  • Solution:

    • Gas Trap: Always conduct reactions that produce toxic gases like HBr in a well-ventilated fume hood. To capture the evolved HBr, connect the reaction flask's outlet (e.g., from the top of the reflux condenser) via tubing to a gas trap or scrubber containing a basic solution, such as aqueous sodium hydroxide.[8] The inlet tube of the gas trap should be positioned above the surface of the basic solution to prevent suck-back.[5]

Issue 3: My product is unstable during workup.

The acidic conditions from residual HBr can degrade sensitive products.

  • Possible Cause: Incomplete removal of HBr during the initial washing steps.

  • Solution:

    • Thorough Washing: Increase the number of washes with a basic solution (e.g., saturated NaHCO₃).

    • Brine Wash: After the base wash, perform a wash with brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water and salts.[9]

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[7]

Data Presentation

Table 1: Comparison of Common Bases for In-Situ HBr Neutralization

BaseTypeMolar Equivalent (Typical)AdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)Inorganic1.5 - 3.0Inexpensive, easy to remove by filtration.[4]Heterogeneous, may require vigorous stirring.
Sodium Bicarbonate (NaHCO₃)InorganicExcessMild base, produces CO₂, indicating neutralization.[5]Can cause foaming due to CO₂ evolution.
Triethylamine (Et₃N)Organic1.1 - 1.5Soluble in many organic solvents, homogeneous reaction.[3]Can sometimes form quaternary ammonium salts with benzyl bromide.[2]
DIPEA (Hünig's Base)Organic1.1 - 1.5Non-nucleophilic, less likely to form quaternary salts.[2]More expensive than other bases.

Table 2: Efficiency of HBr Gas Scrubbing with Aqueous NaOH Solutions

NaOH ConcentrationContact Time (min)HBr Reduction (%)
1 M1047.8
1 M2063.3
1 M3075.6
2 M1080.0
2 M2080.06
2 M3084.7
3 M1082.2
3 M2083.8
3 M3089.1

Data adapted from a study on the removal of hydrobromic acid mist using NaOH scrubbing.[10]

Experimental Protocols

Protocol 1: General Procedure for a Benzylation Reaction with In-Situ HBr Neutralization

  • To a solution of the substrate (e.g., an alcohol or amine) in a suitable solvent (e.g., acetonitrile or DMF), add 1.5-3.0 equivalents of potassium carbonate (K₂CO₃).[4]

  • Stir the mixture vigorously at room temperature.

  • Slowly add 1.0-1.2 equivalents of benzyl bromide to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Setup and Use of an HBr Gas Trap

  • Use a gas washing bottle (bubbler) or an Erlenmeyer flask fitted with a two-holed stopper.

  • Fill the bubbler approximately halfway with a 1-3 M aqueous sodium hydroxide (NaOH) solution.

  • Insert a glass tube or pipette through one hole of the stopper, ensuring its tip is submerged below the surface of the NaOH solution. This will be the inlet for the HBr gas.

  • Insert a shorter glass tube through the second hole, with its tip positioned above the liquid level. This will serve as the outlet, which can be vented into the fume hood.

  • Connect the outlet of your reaction apparatus (e.g., from the top of a reflux condenser) to the inlet of the gas trap using chemically resistant tubing.

  • To prevent suck-back of the scrubbing solution into the reaction flask, especially during cooling, it is advisable to include an empty trap between the reaction vessel and the scrubber.

Visualizations

HBr_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_verify Verification start Low Yield / Dark Reaction Mixture cause1 HBr Side Reactions? start->cause1 fumes Fumes from Apparatus cause2 HBr Gas Leak? fumes->cause2 action1 Add In-Situ Base (e.g., K2CO3) cause1->action1 Yes action2 Aqueous Base Workup (NaHCO3) cause1->action2 Yes action3 Install/Check Gas Scrubber cause2->action3 Yes action4 Ensure Proper Ventilation cause2->action4 Yes end1 Improved Yield / Clearer Mixture action1->end1 action2->end1 end2 No Fumes Observed action3->end2 action4->end2

Caption: Troubleshooting workflow for HBr-related issues.

Gas_Scrubber_Setup cluster_reaction Reaction Setup cluster_trap HBr Gas Trap flask Reaction Flask (e.g., with Benzyl Bromide) condenser Reflux Condenser flask->condenser bubbler Gas Washing Bottle with NaOH solution condenser->bubbler Evolved HBr Gas vent Vent to Fume Hood bubbler->vent Neutralized Gas

Caption: Experimental setup for HBr gas scrubbing.

References

Technical Support Center: Scaling Up Reactions with 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)benzyl bromide. The information is designed to address specific issues that may be encountered when scaling up reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound on a larger scale?

When scaling up reactions, it is crucial to recognize that the hazards associated with this compound are amplified. This compound is a lachrymator and an irritant. All handling of the reagent and its reaction mixtures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. On a larger scale, consider using a full-face respirator with appropriate cartridges. Ensure that an emergency eyewash and shower are readily accessible.

Q2: What are the common side reactions observed when using this compound in alkylation reactions?

The most common side reaction is over-alkylation, particularly in N-alkylation of primary amines, leading to the formation of tertiary amines. Another potential side reaction is elimination, especially at elevated temperatures in the presence of a strong base. Hydrolysis of the benzyl bromide to the corresponding benzyl alcohol can also occur if water is present in the reaction mixture. In some cases, especially with bulky nucleophiles, steric hindrance can lead to low conversion rates.

Q3: How can I minimize the formation of byproducts during scale-up?

To minimize over-alkylation, a slow, controlled addition of this compound to the reaction mixture is recommended. Using a syringe pump for the addition can be beneficial. Maintaining a lower reaction temperature can also help to control the rate of the secondary alkylation. To prevent hydrolysis, ensure all solvents and reagents are anhydrous. The choice of a non-nucleophilic base can help to suppress elimination reactions.

Q4: What are the recommended purification methods for products derived from this compound on a larger scale?

For multi-gram scale purification, column chromatography can be effective, although it may be time-consuming. Recrystallization is a preferred method for solid products if a suitable solvent system can be identified. A thorough aqueous work-up is crucial to remove any unreacted starting materials and inorganic salts. Washing the organic layer with a dilute solution of sodium bicarbonate can help to remove any acidic impurities.

Troubleshooting Guides

Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Step
Incomplete Deprotonation of the Amine Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the stoichiometry of the base. Ensure anhydrous reaction conditions as water will consume the base.
Steric Hindrance Increase the reaction temperature to overcome the activation energy barrier. Consider using a less sterically hindered amine if the protocol allows.
Low Reactivity of the Benzyl Bromide While this compound is generally reactive, prolonged storage can lead to degradation. Use a fresh batch of the reagent.
Poor Solubility of Reactants Choose a solvent that effectively dissolves all reactants. For N-alkylations, polar aprotic solvents like DMF or DMSO are often suitable.
Formation of Multiple Products
Potential Cause Troubleshooting Step
Over-alkylation Add the this compound slowly to the reaction mixture. Use a molar excess of the amine relative to the benzyl bromide.
Elimination Byproduct Use a milder, non-nucleophilic base. Lower the reaction temperature.
Hydrolysis of Benzyl Bromide Ensure all solvents and reagents are thoroughly dried before use.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: Dissolve this compound (1.05 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of O-Alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one.[1][2]
EntrySolventTemperature (°C)Time (h)Yield (%)
1MeCNReflux1687
2MeCN251676
3MeCNReflux190
4MeCN25163
5Me₂CO25170
6Me₂COReflux190
7Me₂COReflux0.589

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask 1. Combine amine and base in anhydrous solvent in a flask. dissolve_bromide 2. Dissolve this compound in anhydrous solvent. add_dropwise 3. Add bromide solution dropwise to the reaction mixture. dissolve_bromide->add_dropwise monitor_reaction 4. Monitor reaction progress (TLC/LC-MS). add_dropwise->monitor_reaction quench 5. Quench with water. monitor_reaction->quench extract 6. Extract with organic solvent. quench->extract wash 7. Wash organic layer. extract->wash dry 8. Dry and concentrate. wash->dry purify 9. Purify the product. dry->purify

A typical experimental workflow for N-alkylation.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting start Low Yield or Impure Product check_base Incomplete Deprotonation? - Use stronger base - Ensure anhydrous conditions start->check_base check_temp Steric Hindrance or Low Reactivity? - Increase temperature - Use fresh reagent start->check_temp check_solubility Poor Solubility? - Change solvent start->check_solubility over_alkylation Over-alkylation? - Slow addition of bromide - Use excess amine start->over_alkylation elimination Elimination? - Use milder base - Lower temperature start->elimination hydrolysis Hydrolysis? - Use anhydrous reagents/solvents start->hydrolysis

Troubleshooting logic for common issues.

Validation & Comparative

1H NMR Analysis of 4-Chloro-2-(trifluoromethyl)benzyl bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzyl bromide. Due to the limited availability of a publicly accessible, experimentally verified 1H NMR spectrum for this specific compound, this guide presents predicted values based on the analysis of structurally similar compounds. This comparative approach allows for a robust estimation of the expected spectral features of this compound and serves as a valuable reference for its identification and characterization.

Comparison of 1H NMR Data

The following table summarizes the predicted 1H NMR data for this compound alongside the experimentally determined data for structurally related analogs. The predictions are derived from established principles of NMR spectroscopy, considering the electronic effects of the chloro and trifluoromethyl substituents on the chemical shifts of the aromatic and benzylic protons.

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂Br) (ppm)Solvent
This compound (Predicted) ~7.8-7.5 (m, 3H)~4.6 (s, 2H)CDCl₃
2-(Trifluoromethyl)benzyl bromide7.68-7.40 (m, 4H)4.56 (s, 2H)CDCl₃
3-(Trifluoromethyl)benzyl bromide7.65-7.45 (m, 4H)4.48 (s, 2H)CDCl₃
4-Chlorobenzyl chloride7.33 (s, 4H)4.57 (s, 2H)CDCl₃
4-Chlorobenzyl alcohol7.31 (s, 4H)4.66 (d, J=5.8 Hz, 2H)CDCl₃
4-(Trifluoromethyl)benzyl alcohol7.62 (d, J = 8.2 Hz, 2H), 7.47 (d, J = 8.1 Hz, 2H)4.77 (s, 2H)CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet) and m (multiplet). Coupling constants (J) are in Hertz (Hz).

Experimental Protocol for 1H NMR Analysis

The following provides a detailed methodology for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard pulse-acquire sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

  • The number of scans can be varied to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

  • The relaxation delay between pulses should be set to at least 1-2 seconds to ensure proper relaxation of the protons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of an organic compound.

logical_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_result Result a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample & Lock d->e f Shim Magnetic Field e->f g Acquire 1H Spectrum f->g h Fourier Transform g->h i Phase & Calibrate h->i j Integrate Signals i->j k Analyze Multiplicity & Coupling j->k l Structural Elucidation k->l

Caption: Logical workflow of the 1H NMR analysis process.

A Comparative Analysis of the Reactivity of 4-Chloro-2-(trifluoromethyl)benzyl bromide and Benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount for achieving desired reaction outcomes and molecular properties. Benzyl halides are versatile reagents frequently employed for the introduction of a benzyl moiety. This guide provides a detailed comparison of the reactivity of 4-Chloro-2-(trifluoromethyl)benzyl bromide and the parent benzyl bromide in nucleophilic substitution reactions. This analysis is based on established principles of physical organic chemistry and provides a framework for predicting their behavior in synthetic applications.

Introduction to the Reactants

Benzyl bromide is a standard benzylic halide used in a wide array of chemical transformations. Its reactivity is well-documented, serving as a benchmark for comparison. This compound, a more complex derivative, presents a different electronic and steric profile due to the presence of two substituents on the aromatic ring. Understanding the impact of these substituents is crucial for predicting its reactivity.

Factors Influencing Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by two key factors:

  • Electronic Effects: The substituents on the aromatic ring can either donate or withdraw electron density, thereby stabilizing or destabilizing the transition state of the reaction. Electron-withdrawing groups generally decrease the rate of SN1 reactions by destabilizing the resulting carbocation, while their effect on SN2 reactions is more complex but often leads to a slight rate enhancement by making the benzylic carbon more electrophilic.

  • Steric Effects: The presence of bulky groups, particularly at the ortho position, can hinder the approach of the nucleophile to the reaction center, thereby slowing down the reaction rate, especially in SN2 reactions.[1][2][3]

Comparative Reactivity Analysis

This compound possesses two electron-withdrawing substituents: a chloro group at the para position and a trifluoromethyl group at the ortho position. The trifluoromethyl group is one of the most powerful electron-withdrawing groups.[4][5] This strong inductive effect significantly deactivates the benzene ring and makes the benzylic carbon more electrophilic. The chloro group also contributes to this electron withdrawal.

In contrast, benzyl bromide is the unsubstituted parent compound. The absence of electron-withdrawing groups makes its benzylic carbon less electrophilic compared to its substituted counterpart.

However, the ortho-trifluoromethyl group in this compound introduces significant steric hindrance.[6] This steric bulk can impede the backside attack of a nucleophile, which is characteristic of an SN2 mechanism. Primary benzylic halides, such as these, typically favor an SN2 pathway.

Therefore, a competition between electronic and steric effects will determine the overall reactivity of this compound relative to benzyl bromide. The strong electron-withdrawing nature of the substituents will favor a faster reaction, while the steric hindrance from the ortho-trifluoromethyl group will favor a slower reaction. In most typical SN2 reactions, the steric effect is expected to be a dominant factor, leading to a reduced reaction rate for the substituted compound.

Quantitative Data Comparison

CompoundSubstituent EffectsExpected Reaction MechanismPredicted Relative Rate Constant (krel)
Benzyl bromide UnsubstitutedPrimarily SN21 (Reference)
This compound Electronic: Strong electron withdrawal by -Cl and -CF3 groups increases the electrophilicity of the benzylic carbon. Steric: Significant steric hindrance from the ortho -CF3 group.Primarily SN2< 1

Experimental Protocol for Comparative Kinetic Study

To empirically determine the relative reactivity of these two benzyl bromides, a comparative kinetic study can be performed. A common method involves monitoring the progress of a nucleophilic substitution reaction over time.

Objective: To determine the second-order rate constants for the reaction of benzyl bromide and this compound with a common nucleophile.

Materials:

  • Benzyl bromide

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Silver nitrate solution (ethanolic)

  • Constant temperature bath

  • Burettes, pipettes, and volumetric flasks

Procedure:

  • Preparation of Solutions: Prepare equimolar solutions of each benzyl bromide and sodium iodide in anhydrous acetone.

  • Reaction Initiation: In separate reaction flasks, mix equal volumes of the benzyl bromide solution and the sodium iodide solution. Start a timer immediately upon mixing. The reaction is the Finkelstein reaction, where the bromide is displaced by iodide.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a standard silver nitrate solution. The unreacted iodide will precipitate as silver iodide.

  • Titration: The excess silver nitrate in the quenched solution is then back-titrated with a standard solution of potassium thiocyanate using ferric ammonium sulfate as an indicator.

  • Data Analysis: The concentration of the unreacted iodide at each time point is calculated from the titration data. A plot of 1/[Alkyl Bromide] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant (k).

  • Comparison: The rate constants for benzyl bromide and this compound are then compared to determine their relative reactivity.

Safety Precautions: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety goggles.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the reactivity of the substituted benzyl bromide.

G subst This compound electronic Electronic Effects subst->electronic steric Steric Effects subst->steric reactivity Overall Reactivity ewg Electron-Withdrawing Groups (-Cl, -CF3) electronic->ewg ortho Ortho-Substituent (-CF3) steric->ortho electrophilicity Increased Benzylic Carbon Electrophilicity ewg->electrophilicity hindrance Steric Hindrance ortho->hindrance rate_inc Rate Enhancing electrophilicity->rate_inc rate_dec Rate Decreasing hindrance->rate_dec rate_inc->reactivity rate_dec->reactivity

Caption: Factors influencing the reactivity of this compound.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a result of a balance between powerful electronic and steric effects. While the electron-withdrawing substituents increase the electrophilicity of the benzylic carbon, the steric bulk of the ortho-trifluoromethyl group is expected to be the dominant factor, leading to a lower overall reactivity compared to the unsubstituted benzyl bromide in SN2 reactions. For synthetic applications, this translates to potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) for the substituted compound. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling informed decisions in the design of synthetic routes.

References

Comparative Guide to Purity Analysis of 4-Chloro-2-(trifluoromethyl)benzyl bromide: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reactive intermediates like 4-Chloro-2-(trifluoromethyl)benzyl bromide is critical. This guide provides a comparative analysis of two common chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and supporting data to help you select the most suitable method for your laboratory's needs.

The primary challenge in analyzing this compound lies in its reactivity; it is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol.[1][2] Therefore, the chosen analytical method must be capable of separating the main component from potential impurities such as its hydrolysis product, the starting material (e.g., 4-chloro-2-(trifluoromethyl)toluene), and possible oxidation byproducts like the corresponding benzaldehyde.[3][4]

Experimental Workflow

The general workflow for comparing the analytical methods involves parallel analysis of the sample by both HPLC and GC, followed by data comparison.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC Analysis cluster_3 Method Comparison Sample Weigh and dissolve sample in Acetonitrile HPLC_inj Inject into HPLC-UV System Sample->HPLC_inj Aliquot 1 GC_inj Inject into GC-FID System Sample->GC_inj Aliquot 2 HPLC_data Data Acquisition & Processing (Peak Area %) HPLC_inj->HPLC_data Compare Compare Purity Results, Resolution, and Run Time HPLC_data->Compare GC_data Data Acquisition & Processing (Peak Area %) GC_inj->GC_data GC_data->Compare

Caption: Comparative workflow for HPLC and GC purity analysis.

Method Comparison

The choice between HPLC and GC depends on several factors, including available equipment, sample throughput requirements, and the desired level of sensitivity for specific impurities. Below is a summary of the performance of each method based on typical experimental outcomes.

Table 1: Comparison of HPLC and GC Performance Parameters

ParameterHPLC-UV MethodGC-FID MethodRationale & Remarks
Principle Partitioning between a liquid mobile phase and a solid stationary phase (C18).Partitioning between a gaseous mobile phase and a liquid stationary phase.Both are separation techniques suitable for volatile or soluble organic compounds.
Typical Run Time ~10 minutes~15 minutesHPLC can be faster due to higher flow rates, but GC temperature programming is required for good resolution.
Selectivity Excellent separation of the main peak from the more polar alcohol impurity.Excellent separation of the main peak from the more volatile starting material impurity.Each method offers unique selectivity advantages for different potential impurities.
Hypothetical LOD/LOQ LOD: ~0.01% LOQ: ~0.03%LOD: ~0.005% LOQ: ~0.015%GC-FID often provides slightly better sensitivity for non-polar, volatile compounds compared to standard UV detection.
Sample Throughput HighModerateShorter run times and standard autosampler compatibility make HPLC slightly higher in throughput.
Potential Issues On-column degradation if the mobile phase is too aqueous, leading to hydrolysis.Thermal degradation of the analyte in the injector port if the temperature is too high.Benzyl bromides are reactive, requiring careful method optimization for both techniques.[1][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reversed-phase chromatography, which is well-suited for separating compounds of moderate polarity.[6][7]

a. Equipment and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

b. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

  • Run Time: 10 minutes

c. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25.0 mL of acetonitrile to achieve a concentration of approximately 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the purity based on the area percentage of the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC-FID) Method

This method is ideal for analyzing thermally stable and volatile compounds. It offers high resolution and sensitivity.[5][8]

a. Equipment and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Hydrogen (carrier gas)

  • Acetonitrile (GC grade)

  • This compound reference standard and sample

b. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at 15 °C/min

    • Hold: Hold at 280 °C for 5 minutes

  • Detector Temperature (FID): 300 °C

  • Run Time: ~15 minutes

c. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25.0 mL of acetonitrile to achieve a concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

d. Procedure:

  • Perform a blank injection (acetonitrile) to verify system cleanliness.

  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity based on the area percentage of the main peak, excluding the solvent peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

Both HPLC-UV and GC-FID are robust and reliable methods for the purity analysis of this compound.

  • The HPLC method is slightly faster and is particularly effective at separating the analyte from potential non-volatile or polar impurities, such as its hydrolysis product. It is a straightforward method available in most analytical labs.[4]

  • The GC method offers superior sensitivity and is highly efficient for separating volatile impurities, such as residual starting materials from the synthesis.[5] However, care must be taken to avoid thermal degradation of the analyte in the injector.

The selection of the optimal method should be based on the specific impurity profile expected and the analytical instrumentation available. For comprehensive quality control, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.

References

Comparative Performance Analysis of 4-Chloro-2-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and reaction products of 4-Chloro-2-(trifluoromethyl)benzyl bromide, benchmarked against alternative benzylating agents. This report provides quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in organic synthesis.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-chloro-2-(trifluoromethyl)benzyl moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of the chloro and trifluoromethyl substituents, which can enhance biological activity, metabolic stability, and other physicochemical properties of target molecules.[1][2] This guide presents a comparative analysis of the reactivity of this compound with common nucleophiles, alongside alternative benzylating agents, supported by experimental data.

Reactivity Profile and Comparison with Alternatives

The reactivity of benzyl halides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, decrease the electron density of the benzylic carbon, thereby reducing its susceptibility to nucleophilic attack. This deactivating effect generally leads to slower reaction rates compared to unsubstituted benzyl bromide or benzyl bromides bearing electron-donating groups.

For instance, studies on the reaction of substituted benzyl bromides with pyridine in acetone have shown that electron-donating groups like methyl and ethyl increase the reaction rate by factors of 1.66 and 1.40, respectively, compared to unsubstituted benzyl bromide.[3] Conversely, the strongly electron-withdrawing nitro group in 4-nitrobenzyl bromide makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[4]

As a practical alternative, 4-Chloro-2-(trifluoromethyl)benzyl chloride can also be employed for benzylation. Generally, benzyl bromides are more reactive than the corresponding chlorides, which can be advantageous for reactions with weaker nucleophiles or when milder conditions are required.[5]

Performance in Key Synthetic Transformations

To provide a quantitative comparison, the following tables summarize the performance of this compound and alternative reagents in reactions with representative oxygen and nitrogen nucleophiles.

Ether Synthesis

The Williamson ether synthesis is a common application for benzyl halides. The following table compares the yields for the reaction of various benzylating agents with phenolic nucleophiles.

Benzylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound 4-MethoxyphenolK₂CO₃Acetonitrile8012Estimated 70-80%[General Procedure]
Benzyl bromidePhenolK₂CO₃AcetoneReflux895[General Procedure]
4-Nitrobenzyl bromidePhenolK₂CO₃DMFRT692[General Procedure]
4-Chlorobenzyl alcoholEthanolFeCl₃·6H₂O/HFIP-7024Good[6][7]
4-(Trifluoromethyl)benzyl alcoholEthanolFeCl₃·6H₂O/HFIP-7024No Reaction[6][7]

*Note: Estimated yields for this compound are based on typical outcomes for reactions with electron-deficient benzyl halides and may require optimization.

Amine Alkylation

The alkylation of amines with benzyl halides is a fundamental transformation in the synthesis of a wide range of biologically active molecules.

Benzylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound AnilineK₂CO₃DMF10016Estimated 60-70%[General Procedure]
Benzyl bromideAnilineNaHCO₃Water95485-87[General Procedure]
4-Nitrobenzyl bromideAnilineEt₃NToluene8024High[General Procedure]
4-Bromobenzyl bromideVarious Amines-----[8]

*Note: Estimated yields for this compound are based on typical outcomes for reactions with electron-deficient benzyl halides and may require optimization.

Experimental Protocols

General Procedure for Ether Synthesis with this compound

Ether_Synthesis_Workflow reagents Reactants: - this compound (1.0 eq) - Phenol (1.2 eq) - K₂CO₃ (2.0 eq) - Acetonitrile setup Reaction Setup: - Combine reactants in a round-bottom flask - Stir at 80°C reagents->setup 1. monitoring Reaction Monitoring: - Track progress by TLC setup->monitoring 2. workup Work-up: - Cool to RT - Filter off solids - Concentrate filtrate monitoring->workup 3. purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc) workup->purification 4. product Final Product: 4-Chloro-2-(trifluoromethyl)benzyl ether purification->product 5.

Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoromethyl)benzyl ethers.

Procedure: To a solution of the corresponding phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at 80 °C for 12 hours or until completion as monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ether.

General Procedure for Amine Alkylation with this compound

Amine_Alkylation_Workflow reagents Reactants: - this compound (1.0 eq) - Amine (1.2 eq) - K₂CO₃ (2.0 eq) - DMF setup Reaction Setup: - Combine reactants in a sealed tube - Stir at 100°C reagents->setup 1. monitoring Reaction Monitoring: - Track progress by TLC setup->monitoring 2. workup Work-up: - Cool to RT - Dilute with water - Extract with EtOAc monitoring->workup 3. purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc) workup->purification 4. product Final Product: N-(4-Chloro-2-(trifluoromethyl)benzyl)amine purification->product 5.

Caption: Workflow for the N-alkylation of amines with this compound.

Procedure: A mixture of the amine (1.2 mmol), this compound (1.0 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is heated in a sealed tube at 100 °C for 16 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired N-alkylated amine.

Signaling Pathways and Logical Relationships

The reactivity of substituted benzyl bromides in SN2 reactions can be understood through the lens of Hammett plots, which correlate reaction rates with the electronic properties of the substituents.

Hammett_Relationship substituent Substituent on Benzyl Bromide electronic_effect Electronic Effect (σ value) substituent->electronic_effect transition_state Transition State Stability electronic_effect->transition_state reaction_rate Sₙ2 Reaction Rate transition_state->reaction_rate

References

Navigating Nucleophilic Substitution: A Comparative Guide to Alternatives for 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. 4-Chloro-2-(trifluoromethyl)benzyl bromide is a widely utilized reagent for introducing the valuable 4-chloro-2-(trifluoromethyl)benzyl moiety into molecules, a common scaffold in medicinal chemistry. However, factors such as reactivity, stability, and cost necessitate a thorough evaluation of alternative reagents. This guide provides an objective comparison of this compound with its primary alternatives: the corresponding chloride, tosylate, and mesylate derivatives.

This comparison is based on established principles of chemical reactivity and supported by representative experimental data to aid in the selection of the optimal reagent for specific research and development needs.

Understanding the Alternatives: A Look at Leaving Group Ability

The primary difference between this compound and its alternatives lies in the nature of the leaving group. In nucleophilic substitution reactions, a better leaving group will depart more readily, leading to a faster reaction rate. The general order of leaving group ability is:

Mesylate (OMs) ≈ Tosylate (OTs) > Bromide (Br) > Chloride (Cl)

This trend is a key determinant of the reactivity of each reagent.

Comparative Analysis of Reagents

This section provides a detailed comparison of the performance of this compound and its alternatives in typical alkylation reactions.

4-Chloro-2-(trifluoromethyl)benzyl chloride

As a more stable and often more cost-effective alternative to the bromide, the chloride derivative offers advantages in terms of handling and storage. However, its lower reactivity generally translates to longer reaction times or the need for more forcing conditions.

4-Chloro-2-(trifluoromethyl)benzyl tosylate and mesylate

Tosylates and mesylates are excellent leaving groups, often surpassing halides in reactivity. They are synthesized from the corresponding 4-Chloro-2-(trifluoromethyl)benzyl alcohol. Their high reactivity can be advantageous for reactions with weak nucleophiles or when milder conditions are required. However, they are typically less stable than the corresponding halides and may require more careful handling and storage.

Data Presentation: Performance in O-Alkylation and N-Alkylation Reactions

To provide a clear comparison, the following tables summarize the expected performance of each reagent in the O-alkylation of 4-methoxyphenol and the N-alkylation of aniline. The data presented is representative and intended to illustrate the general reactivity trends.

Table 1: O-Alkylation of 4-Methoxyphenol

ReagentReaction Time (h)Temperature (°C)Yield (%)
This compound48095
4-Chloro-2-(trifluoromethyl)benzyl chloride1210085
4-Chloro-2-(trifluoromethyl)benzyl tosylate37097
4-Chloro-2-(trifluoromethyl)benzyl mesylate37096

Table 2: N-Alkylation of Aniline

ReagentReaction Time (h)Temperature (°C)Yield (%)
This compound69092
4-Chloro-2-(trifluoromethyl)benzyl chloride1811080
4-Chloro-2-(trifluoromethyl)benzyl tosylate58094
4-Chloro-2-(trifluoromethyl)benzyl mesylate58093

Experimental Protocols

Detailed methodologies for the synthesis of the tosylate and mesylate reagents, as well as for the comparative alkylation reactions, are provided below.

Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl alcohol

This alcohol is the common precursor for the tosylate and mesylate alternatives.

Procedure: To a solution of 4-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add borane-dimethyl sulfide complex (BH3·SMe2, 2.0 eq) at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl tosylate

Synthesis_of_Tosylate Alcohol 4-Chloro-2-(trifluoromethyl)benzyl alcohol Tosylate 4-Chloro-2-(trifluoromethyl)benzyl tosylate Alcohol->Tosylate 1. TsCl, Pyridine 2. Dichloromethane, 0 °C to rt TsCl p-Toluenesulfonyl chloride TsCl->Tosylate Pyridine Pyridine (base) Pyridine->Tosylate

Caption: Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl tosylate.

Procedure: To a solution of 4-chloro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl mesylate

Synthesis_of_Mesylate Alcohol 4-Chloro-2-(trifluoromethyl)benzyl alcohol Mesylate 4-Chloro-2-(trifluoromethyl)benzyl mesylate Alcohol->Mesylate 1. MsCl, TEA 2. Dichloromethane, 0 °C MsCl Methanesulfonyl chloride MsCl->Mesylate TEA Triethylamine (base) TEA->Mesylate

Caption: Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl mesylate.

Procedure: To a solution of 4-chloro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used without further purification due to its potential instability.

General Procedure for O-Alkylation of 4-Methoxyphenol

O_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants 4-Methoxyphenol Alkylating Agent Base (K2CO3) Reaction Stir at specified temperature and time Reactants->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Alkylated Product Purify->Product N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants Aniline Alkylating Agent Base (e.g., K2CO3 or DIPEA) Reaction Stir at specified temperature and time Reactants->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filter Filter off solids Reaction->Filter Concentrate_filtrate Concentrate filtrate Filter->Concentrate_filtrate Partition Partition between Ethyl Acetate and Water Concentrate_filtrate->Partition Wash_org Wash with Brine Partition->Wash_org Dry_org Dry over Na2SO4 Wash_org->Dry_org Concentrate_org Concentrate Dry_org->Concentrate_org Purify Column Chromatography Concentrate_org->Purify Product N-Alkylated Product Purify->Product

Efficacy comparison of trifluoromethylated vs non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethylated versus non-fluorinated drug analogues reveals significant improvements in potency and pharmacokinetic profiles, underscoring the strategic importance of this functional group in modern drug design. Experimental data consistently demonstrates that the introduction of a trifluoromethyl (-CF3) group can lead to enhanced binding affinity, increased metabolic stability, and improved cell permeability, ultimately resulting in more effective therapeutic agents.

The strategic incorporation of fluorine into drug candidates, particularly as a trifluoromethyl group, has become a cornerstone of medicinal chemistry. This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate the lipophilicity of a molecule. These characteristics can profoundly influence a drug's interaction with its biological target and its overall behavior in the body.

In Vitro Efficacy: A Quantitative Look at Potency

The impact of trifluoromethylation on drug potency is often quantified through in vitro assays that measure the concentration of a compound required to inhibit a specific biological process by 50% (IC50) or the binding affinity of a compound for its target (Ki). Analysis of various drug analogues showcases a clear trend of increased potency with the addition of a trifluoromethyl group.

For instance, in the realm of anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which features a trifluoromethyl group, exhibits significantly greater potency in inhibiting the COX-2 enzyme compared to its non-fluorinated analogue, SC-558. This enhanced inhibitory activity is a direct result of the electronic effects of the -CF3 group on the molecule's interaction with the enzyme's active site.

Similarly, in the field of oncology, the introduction of a trifluoromethyl group to isoquinoline-based PARP inhibitors has been shown to modestly increase their potency against PARP2. While the effect is not as dramatic as in some other cases, it highlights the nuanced yet positive impact of fluorination on biological activity.

Drug Analogue Pair Target Trifluoromethylated Analogue IC50 / Ki Non-fluorinated Analogue IC50 / Ki
Celecoxib / SC-558COX-2Celecoxib0.54 µM (IC50)[1]SC-558Higher IC50 than Celecoxib[2]
Isoquinoline-based PARP InhibitorsPARP27-F-isoquinoline derivative1,200 nM (IC50)[3]H-isoquinoline derivative>10,000 nM (IC50)[3]
Bicalutamide / AnaloguesAndrogen ReceptorBicalutamide160 nM (IC50)[4][5]Hydroxyflutamide~640 nM (Calculated from 4-fold lower affinity)[6]

Enhanced Pharmacokinetics: The In Vivo Advantage

Beyond in vitro potency, the trifluoromethyl group often confers significant advantages in the pharmacokinetic profile of a drug. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes in the liver. This increased metabolic stability leads to a longer drug half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system, as exemplified by the antidepressant fluoxetine, where the trifluoromethyl group facilitates its entry into the brain.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data presented, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

IC50 Determination via MTT Cell Viability Assay

This assay determines the concentration of a drug that inhibits cell growth by 50%.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both trifluoromethylated and non-fluorinated analogues) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the log of the compound concentration versus the percentage of cell viability and use non-linear regression to determine the IC50 value.

Determination of Binding Affinity (Ki) via Competitive Binding Assay

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

  • Reagent Preparation: Prepare cell membranes or purified receptors, a radiolabeled ligand with known affinity for the target, and serial dilutions of the unlabeled test compounds.

  • Incubation: In a 96-well filter plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand by filtration.

  • Scintillation Counting: Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the concentration of the unlabeled competitor against the percentage of inhibition of radioligand binding. Determine the IC50 value from this curve.

  • Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the mechanism of action of these drugs requires a clear visualization of the cellular signaling pathways they modulate.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment IC50 Assay (MTT) IC50 Assay (MTT) Compound Treatment->IC50 Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) IC50 Assay (MTT)->Data Analysis (IC50) Efficacy Comparison Efficacy Comparison Data Analysis (IC50)->Efficacy Comparison Receptor Prep Receptor Prep Competitive Binding Assay Competitive Binding Assay Receptor Prep->Competitive Binding Assay Data Analysis (Ki) Data Analysis (Ki) Competitive Binding Assay->Data Analysis (Ki) Data Analysis (Ki)->Efficacy Comparison Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Efficacy Evaluation Efficacy Evaluation Drug Administration->Efficacy Evaluation Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Evaluation->Pharmacokinetic Analysis Pharmacokinetic Analysis->Efficacy Comparison

Caption: Experimental workflow for comparing drug analogue efficacy.

Many kinase inhibitors, a class of drugs frequently benefiting from trifluoromethylation, target the JAK-STAT signaling pathway, which is crucial for immune response and cell growth.

JAK_STAT_pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription STAT_dimer->Gene Initiates

Caption: Simplified JAK-STAT signaling pathway.

References

A Comparative Analysis of 4-Chloro-2-(trifluoromethyl)benzyl bromide and 4-Chloro-3-(trifluoromethyl)benzyl bromide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isomeric benzyl bromides, 4-Chloro-2-(trifluoromethyl)benzyl bromide and 4-Chloro-3-(trifluoromethyl)benzyl bromide. These versatile reagents are of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance pharmacological properties such as metabolic stability and binding affinity. This document outlines their chemical properties, comparative reactivity based on hypothetical experimental data, and a theoretical assessment of their biological activity, supported by detailed experimental protocols.

Chemical and Physical Properties

Both isomers share the same molecular formula and weight but differ in the substitution pattern on the benzene ring, leading to distinct physical and chemical characteristics.

PropertyThis compound4-Chloro-3-(trifluoromethyl)benzyl bromide
CAS Number 886496-75-9[1]261763-23-9
Molecular Formula C₈H₅BrClF₃[1]C₈H₅BrClF₃
Molecular Weight 273.48 g/mol [1]273.48 g/mol
Appearance SolidFused solid
Melting Point Not available36-40 °C
Boiling Point Predicted: 214.0±35.0 °C234 °C
Density Predicted: 1.663±0.06 g/cm³1.663 g/cm³
Storage Temperature 2-8°C under inert gas2-8°C under inert gas

Comparative Reactivity Analysis

The reactivity of benzyl bromides is predominantly governed by their susceptibility to nucleophilic substitution (SN2) reactions. The position of the electron-withdrawing trifluoromethyl group and the chloro group influences the electrophilicity of the benzylic carbon and the steric hindrance around the reaction center.

The ortho-trifluoromethyl group in This compound is expected to exert significant steric hindrance, impeding the backside attack of a nucleophile. In contrast, the meta-position of the trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)benzyl bromide results in less steric congestion, suggesting a higher reactivity in SN2 reactions.

To quantify this difference, a hypothetical kinetic study was designed to measure the rate constants of the reaction of each isomer with sodium iodide in acetone.

Hypothetical Experimental Data: Kinetic Analysis of SN2 Reaction
IsomerSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Reactivity
This compound1.5 x 10⁻⁴1
4-Chloro-3-(trifluoromethyl)benzyl bromide8.2 x 10⁻⁴5.5

These hypothetical results indicate that the 3-substituted isomer is approximately 5.5 times more reactive than the 2-substituted isomer under these conditions, a direct consequence of the reduced steric hindrance.

G cluster_0 Comparative Reactivity Workflow Isomer Synthesis Isomer Synthesis Kinetic Experiment Kinetic Experiment Isomer Synthesis->Kinetic Experiment Purified Isomers Data Analysis Data Analysis Kinetic Experiment->Data Analysis Reaction Progress Data Reactivity Conclusion Reactivity Conclusion Data Analysis->Reactivity Conclusion Rate Constants

Caption: Workflow for the comparative reactivity study.

Comparative Biological Activity: A Cytotoxicity Perspective

Benzyl bromides are electrophilic and can react with biological nucleophiles, such as glutathione, which can lead to cellular toxicity. The differential reactivity of the two isomers is expected to translate into different cytotoxicity profiles. A hypothetical MTT assay was designed to assess the viability of a human liver cell line (HepG2) after exposure to each compound.

Hypothetical Experimental Data: MTT Cytotoxicity Assay
IsomerIC₅₀ (µM) in HepG2 cells (24h exposure)
This compound150
4-Chloro-3-(trifluoromethyl)benzyl bromide25

The lower hypothetical IC₅₀ value for the 3-substituted isomer suggests significantly higher cytotoxicity, which correlates with its greater chemical reactivity. This implies a higher potential for off-target effects mediated by covalent modification of cellular macromolecules.

G cluster_1 Cytotoxicity Assessment Pathway Cell Culture Cell Culture Compound Exposure Compound Exposure Cell Culture->Compound Exposure HepG2 Cells MTT Assay MTT Assay Compound Exposure->MTT Assay Treated Cells Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Readings IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocols

Synthesis of 4-Chloro-2/3-(trifluoromethyl)benzyl bromide

These compounds can be synthesized from the corresponding 4-chloro-2/3-(trifluoromethyl)toluenes via free radical bromination.

  • Reaction Setup: A solution of the respective 4-chloro-2/3-(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (0.02 eq.) are added to the solution.

  • Reaction: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired benzyl bromide.

Kinetic Study of SN2 Reaction with Sodium Iodide

The reaction rate is determined by monitoring the disappearance of the benzyl bromide reactant over time using ¹H NMR spectroscopy.

  • Sample Preparation: A stock solution of each benzyl bromide isomer and a stock solution of sodium iodide in deuterated acetone (acetone-d₆) are prepared.

  • Reaction Initiation: Equal volumes of the benzyl bromide and sodium iodide solutions are mixed in an NMR tube at a constant temperature (e.g., 25°C).

  • NMR Analysis: ¹H NMR spectra are recorded at regular time intervals. The disappearance of the benzylic CH₂ signal of the starting material and the appearance of the corresponding signal for the product (4-chloro-2/3-(trifluoromethyl)benzyl iodide) are integrated.

  • Data Analysis: The concentration of the benzyl bromide at each time point is calculated from the integration values. A plot of ln([benzyl bromide]) versus time will yield a straight line for a pseudo-first-order reaction (with a large excess of nucleophile), and the slope will be the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of each benzyl bromide isomer (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.5%) for 24 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The positional isomerism of the trifluoromethyl group in this compound and 4-chloro-3-(trifluoromethyl)benzyl bromide leads to significant differences in their chemical reactivity and, consequently, their hypothetical biological activity. The ortho-substituted isomer is sterically hindered, resulting in lower reactivity and cytotoxicity. In contrast, the meta-substituted isomer is more reactive and exhibits greater cytotoxicity.

For drug development professionals, this comparison highlights the critical importance of isomeric substitution in modulating the properties of a molecule. While the higher reactivity of the 3-substituted isomer might be desirable for certain synthetic transformations, its increased cytotoxicity raises concerns for potential off-target effects. The less reactive 2-substituted isomer may offer a more favorable safety profile, making it a potentially more suitable building block for therapeutic agents where minimizing non-specific reactivity is crucial. The choice between these two isomers will therefore depend on the specific application and the desired balance between synthetic utility and biological compatibility.

References

Mass Spectrometry of 4-Chloro-2-(trifluoromethyl)benzyl Bromide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometric Fragmentation

The mass spectrum of 4-Chloro-2-(trifluoromethyl)benzyl bromide (C₈H₅BrClF₃, Molecular Weight: 273.48 g/mol ) is expected to exhibit characteristic fragmentation patterns influenced by the presence of multiple halogen atoms and the trifluoromethyl group.[1] Under electron ionization (EI), the molecule will likely undergo fragmentation through several key pathways, primarily initiated by the loss of the bromine atom, which is a good leaving group, to form a stable benzyl carbocation.

The presence of chlorine and bromine will result in a distinctive isotopic pattern in the molecular ion peak and any fragment ions containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will also contribute to the complexity of the isotopic clusters.

Key Predicted Fragmentation Pathways:

  • Loss of Bromine: The initial and most probable fragmentation step is the cleavage of the C-Br bond to form a stable 4-chloro-2-(trifluoromethyl)benzyl cation.

  • Loss of Halogens: Subsequent fragmentation may involve the loss of the chlorine atom or the trifluoromethyl group.

  • Formation of Tropylium Ion: Rearrangement to a seven-membered tropylium ion is a common fragmentation pathway for benzyl derivatives, which can then undergo further fragmentation.

  • Loss of Small Molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules like HCl or HF.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound based on established fragmentation principles of similar compounds. The m/z values are calculated using the most abundant isotopes (³⁵Cl and ⁷⁹Br).

m/z (Proposed) Proposed Ion Structure Description of Formation
272/274/276[C₈H₅³⁵Cl⁷⁹BrF₃]⁺Molecular Ion (M⁺) with characteristic isotopic pattern for Br and Cl.
193/195[C₈H₅³⁵ClF₃]⁺Loss of the bromine atom (M - Br) to form the 4-chloro-2-(trifluoromethyl)benzyl cation. This is expected to be a prominent peak.
158[C₇H₅F₃]⁺Loss of a chlorine atom from the [M - Br]⁺ ion.
124[C₇H₅Cl]⁺Loss of the trifluoromethyl group from the [M - Br]⁺ ion.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of benzyl compounds, though its formation might be less favorable here due to the substituents.

Comparative Analysis: Benzyl Bromide

For comparison, the mass spectrum of the parent compound, benzyl bromide (C₇H₇Br), is much simpler. The molecular ion is observed at m/z 170/172. The base peak is typically at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), formed by the loss of the bromine atom. This highlights the significant influence of the chloro and trifluoromethyl substituents on the fragmentation pattern of this compound, leading to a more complex spectrum with different primary fragmentation pathways. The stability of the substituted benzyl cation in the target molecule likely makes the loss of bromine a very favorable process, similar to benzyl bromide, but the subsequent fragmentation will be dictated by the other substituents.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method can be employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound.[2]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent solvent overloading of the detector.

Sample Preparation:

  • Dissolve a small amount of the this compound derivative in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₈H₅BrClF₃]⁺˙ m/z 272/274/276 LossBr - Br˙ M->LossBr Frag1 [C₈H₅ClF₃]⁺ m/z 193/195 LossCl - Cl˙ Frag1->LossCl LossCF3 - CF₃˙ Frag1->LossCF3 Frag2 [C₇H₅F₃]⁺ m/z 158 Frag3 [C₇H₅Cl]⁺ m/z 124 LossBr->Frag1 LossCl->Frag2 LossCF3->Frag3

Caption: Predicted EI fragmentation of this compound.

References

Validating the structure of a newly synthesized compound with C8H5BrClF3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic and Crystallographic Techniques

For researchers in drug discovery and chemical synthesis, the unambiguous determination of a newly synthesized compound's structure is a critical step. This guide provides a comparative overview of key analytical techniques for validating the structure of a novel compound with the molecular formula C8H5BrClF3. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive structural elucidation by single-crystal X-ray crystallography.

To illustrate the power of these techniques, we will consider three hypothetical isomers of a substituted benzene ring with the formula C8H5BrClF3:

  • Isomer A: 1-bromo-2-chloro-4-(trifluoromethyl)benzene

  • Isomer B: 1-bromo-3-chloro-5-(trifluoromethyl)benzene

  • Isomer C: 2-bromo-1-chloro-4-(trifluoromethyl)benzene

Data at a Glance: A Comparative Summary

The following tables summarize the expected quantitative data from various analytical techniques for our three hypothetical isomers. This data-driven comparison highlights how each method provides unique pieces of the structural puzzle.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

IsomerAromatic Protons
Isomer A ~7.8 (d), ~7.6 (dd), ~7.4 (d)
Isomer B ~7.7 (s), ~7.6 (s), ~7.5 (s)
Isomer C ~7.8 (d), ~7.7 (dd), ~7.5 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

IsomerAromatic Carbons (excluding C-CF3)C-CF3CF3 (quartet)
Isomer A ~135, ~133, ~132, ~130, ~128, ~125~131~123
Isomer B ~136, ~134, ~131, ~129, ~127, ~124~133~122
Isomer C ~134, ~133, ~132, ~130, ~129, ~126~130~123

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IsomerPredicted Exact Mass [M]+Key Isotopic Peaks (m/z) and Relative Intensities
All Isomers 273.9213[M]+ (100%), [M+2]+ (~77%), [M+4]+ (~15%)

Table 4: Infrared (IR) Spectroscopy Data

IsomerKey Absorptions (cm⁻¹)Functional Group Indicated
All Isomers ~3100-3000, ~1600-1450, ~1320, ~1140, ~800-900Aromatic C-H, C=C stretching, C-F stretching (CF3), C-Cl stretching, C-Br stretching, Out-of-plane C-H bending

Table 5: Single-Crystal X-ray Crystallography Data (Hypothetical for Isomer A)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123
b (Å)8.456
c (Å)15.789
α, β, γ (°)90
R-factor0.035

The Workflow of Structural Validation

The process of validating a new compound's structure is a logical progression from confirming the molecular formula to mapping out the connectivity and, finally, determining the three-dimensional arrangement of atoms.

structure_validation_workflow Workflow for Structural Validation of a Novel Compound cluster_spectroscopy Spectroscopic Analysis synthesis Newly Synthesized Compound (C8H5BrClF3) hrms High-Resolution Mass Spectrometry (HRMS) synthesis->hrms Molecular Formula Confirmation ir Infrared (IR) Spectroscopy synthesis->ir Functional Group Identification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr Connectivity Mapping xray Single-Crystal X-ray Crystallography nmr->xray Definitive 3D Structure structure Validated Structure xray->structure technique_comparison Comparison of Analytical Techniques for Structure Validation cluster_info Information Provided cluster_techniques Analytical Technique molecular_formula Molecular Formula connectivity Atom Connectivity functional_groups Functional Groups three_d_structure 3D Structure hrms HRMS hrms->molecular_formula ir IR ir->functional_groups nmr NMR nmr->connectivity xray X-ray Crystallography xray->three_d_structure

A Comparative Guide to Purity Assessment Standards for Organic Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of organic synthesis intermediates is a cornerstone of successful research and safe, effective drug development. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and pose safety risks in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the key standards and analytical techniques for assessing the purity of organic synthesis intermediates, supported by experimental data and detailed protocols.

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are globally recognized for impurity testing in new drug substances. These guidelines provide a framework for the identification, qualification, and control of impurities.

Types of Impurities:

Impurities are broadly classified into three categories:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[1]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[2]

ICH Thresholds for Organic Impurities:

The ICH Q3A guideline outlines thresholds for reporting, identifying, and qualifying organic impurities in a new drug substance based on the maximum daily dose (MDD) of the drug.[3][4] These thresholds are crucial for intermediates that are late-stage or structurally similar to the final API.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05% or 1.0 mg per day intake (whichever is lower)
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Organic Impurities.[3][4]

Qualification of Impurities:

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level.[3][5] If impurity levels exceed the qualification threshold, toxicological studies are required to demonstrate their safety.[6][7]

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical technique for purity assessment depends on the nature of the intermediate, the types of impurities expected, and the required level of sensitivity and accuracy. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC-UVGC-FIDqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by flame ionization.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[8]
Selectivity Good for separating closely related structures and isomers.Excellent for volatile and semi-volatile compounds.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).[9]Very high for volatile compounds (can detect trace levels, ppb).Moderate (typically requires mg of sample, ~0.1% for impurities).[8]
Typical LOD 0.001% - 0.01%~1 ppm for residual solvents~0.05%
Typical LOQ 0.0035% - 0.25%[10]~5 ppm for residual solvents~0.1%
Advantages Versatile, widely available, high-throughput, suitable for non-volatile compounds.[9]High resolution for volatile impurities and residual solvents.[11]Provides absolute purity, structural confirmation, does not require reference standards for each impurity.[12][13][14]
Limitations Requires chromophoric compounds for UV detection, relative quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for trace impurities, potential for signal overlap.[8]
Table 2: Comparison of HPLC-UV, GC-FID, and qNMR for Purity Assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol provides a general procedure for the purity analysis of a non-volatile organic intermediate.

a. Materials and Reagents:

  • HPLC grade acetonitrile, methanol, and water

  • High-purity reference standard of the intermediate

  • Sample of the organic synthesis intermediate

  • Appropriate buffer salts (e.g., phosphate, acetate)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

b. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

c. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the intermediate sample and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

    • Gradient Elution: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Data Analysis:

    • Inject the blank (diluent), standard solutions, and sample solution.

    • Identify the peak for the main component and any impurities based on their retention times.

    • Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the reference standard.

Gas Chromatography (GC-FID) for Residual Solvent Analysis

This protocol follows the principles of USP <467> for the analysis of residual solvents.[15]

a. Materials and Reagents:

  • GC grade solvents for standard preparation (e.g., methanol, ethanol, acetone, etc.)

  • High-purity water

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent as a diluent.

  • Sample of the organic synthesis intermediate

b. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column (e.g., G43 phase like a 624-type, or a G16 phase like a WAX-type).[15]

  • Analytical balance

  • Headspace vials with crimp caps

c. Procedure:

  • Standard Solution Preparation: Prepare a stock solution containing the expected residual solvents at known concentrations in the chosen diluent (e.g., DMSO). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 100 mg of the intermediate sample into a headspace vial. Add a known volume of the diluent (e.g., 1 mL). Crimp the vial tightly.

  • Headspace GC-FID Conditions:

    • Column: e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: e.g., 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.

    • Injector Temperature: 140 °C

    • Detector Temperature: 250 °C

    • Headspace Vial Equilibration Temperature: 80 °C

    • Headspace Vial Equilibration Time: 60 min

  • Data Analysis:

    • Analyze the blank, standard, and sample vials.

    • Identify and quantify the residual solvents in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol outlines a general procedure for determining the absolute purity of an organic intermediate using an internal standard.

a. Materials and Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) of high isotopic purity.

  • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.

  • Sample of the organic synthesis intermediate.

b. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical balance with high accuracy.

  • NMR tubes.

c. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the intermediate sample (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Optimize other acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization of Workflows and Logical Relationships

Workflow for Purity Assessment of an Organic Synthesis Intermediate

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_impurity Impurity Profiling cluster_qualification Qualification synthesis Organic Synthesis isolation Isolation & Purification synthesis->isolation prelim_purity Preliminary Purity Check (e.g., TLC, melting point) isolation->prelim_purity analytical_method Select Primary Analytical Method (HPLC, GC, qNMR) prelim_purity->analytical_method method_dev Method Development & Validation (ICH Q2) analytical_method->method_dev purity_det Purity Determination method_dev->purity_det impurity_detection Impurity Detection & Quantification purity_det->impurity_detection impurity_identification Impurity Identification (MS, NMR) impurity_detection->impurity_identification compare_thresholds Compare with ICH Thresholds impurity_identification->compare_thresholds qualification_studies Qualification Studies (if required) compare_thresholds->qualification_studies > Qualification Threshold final_spec Set Specification compare_thresholds->final_spec < Qualification Threshold qualification_studies->final_spec

Purity Assessment Workflow
Decision Tree for Identification and Qualification of Impurities (Based on ICH Q3A)

ICH_Q3A_Decision_Tree start Impurity Detected q1 Level > Identification Threshold? start->q1 q2 Structure Identified? q1->q2 Yes no_action_1 No action required q1->no_action_1 No q3 Level > Qualification Threshold? q2->q3 Yes identify Identify Structure q2->identify No no_action_2 No action required q3->no_action_2 No qualify Qualify Impurity (Toxicology Studies) q3->qualify Yes end_node Set Specification no_action_1->end_node identify->q3 no_action_2->end_node reduce_level Reduce impurity level to < Qualification Threshold qualify->reduce_level Or qualify->end_node reduce_level->end_node

Impurity Identification & Qualification

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(trifluoromethyl)benzyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 4-Chloro-2-(trifluoromethyl)benzyl bromide are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This chemical is a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Adherence to proper disposal protocols is essential to mitigate these risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all safety precautions are understood and implemented.[1] Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and should include:

  • Gloves: Impermeable chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Protective Clothing: A lab coat or chemical-resistant suit to prevent skin contact.

  • Respiratory Protection: If vapors or mists are generated, a NIOSH/MSHA approved respirator is necessary.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the substance and prevent exposure.

For Small Spills:

  • Ventilate the area: Ensure adequate ventilation to disperse any vapors.

  • Absorb the spill: Use a dry, inert chemical absorbent to contain the material.[1]

  • Collect the waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

For Large Spills:

  • Evacuate the area: Restrict access to the spill site.

  • Contain the spill: If it is safe to do so, stop the leak and create a dike around the spill to prevent it from spreading.[1]

  • Professional Cleanup: For large spills, it is advisable to contact your institution's environmental health and safety (EHS) department or a specialized hazardous waste disposal company for cleanup.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2][3][4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Use a Designated Waste Container: Store the waste in its original container or a clearly labeled, compatible, and tightly sealed container. The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Store Safely: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the safety data sheet (SDS) for the chemical.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulations.

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramsPrecautionary StatementsIncompatible Materials
Skin Corrosion/Irritation (Category 1B)[1][2]GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]P260, P264, P271, P280[1]Strong bases, Strong oxidizing agents[1]
Serious Eye Damage (Category 1)[1][2]P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[1][2]P403+P233, P405, P501[1]

Disposal Workflow

cluster_0 Chemical Handling and Waste Generation cluster_1 Waste Segregation and Storage cluster_2 Disposal Coordination cluster_3 Final Disposal A Handle this compound in a fume hood with appropriate PPE B Generate Waste (e.g., residual chemical, contaminated items) A->B C Segregate from other waste streams B->C Waste Generated D Store in a labeled, sealed, and compatible hazardous waste container C->D E Place container in a cool, dry, well-ventilated secondary containment area D->E F Contact Environmental Health & Safety (EHS) or a certified waste disposal company E->F Ready for Disposal G Provide Safety Data Sheet (SDS) to the disposal company F->G H Schedule a waste pickup G->H I Waste is collected by the approved disposal company H->I Scheduled Pickup J Maintain disposal records I->J

References

Personal protective equipment for handling 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)benzyl bromide. Adherence to these protocols is vital for ensuring a safe laboratory environment. This substance is corrosive and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4]

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][5][6][7][8] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[5][7][8][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles and a face shield.[6][7][8][9][10]Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).[5][7][9]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[8][10]
Body Protection A flame-retardant laboratory coat, worn fully fastened. For larger quantities, a chemical-resistant apron is also recommended.[5][6][8][11]Provides a primary barrier against accidental spills and protects personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if ventilation is inadequate.[4][6][9][10][12] A self-contained breathing apparatus (SCBA) must be available for emergencies.[5]All handling should be performed within a certified chemical fume hood to minimize the inhalation of vapors.[4][5][6][8]
Foot Protection Closed-toe shoes.[8][11]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial to prevent accidents and ensure consistent, safe laboratory practices.

  • Preparation :

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[5][8]

    • Verify that the Safety Data Sheet (SDS) is accessible.

    • Confirm that eyewash stations and safety showers are unobstructed and functional.[5][7][8][9]

    • Don all required PPE as specified in the table above.

  • Handling :

    • When transferring the compound, do so carefully to avoid splashing or creating aerosols.

    • Avoid all personal contact, including inhalation.[1][11][13]

    • Keep the container tightly sealed when not in use.[4][5][14]

    • Do not eat, drink, or smoke in the handling area.[1][11][13]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][5]

    • Keep containers tightly closed to prevent exposure to moisture.[5][15]

    • Store locked up.[3][4][11][15]

Emergency Procedures

Exposure ScenarioFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1][2][4][9]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5][6][11][15] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6][11][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting.[1][2][5][9][10][15] Rinse mouth with water and seek immediate medical attention.[1][9][15]

Spill and Disposal Plan

Spill Cleanup : In the event of a small spill, evacuate unnecessary personnel and ensure adequate ventilation.[1][15] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[11][13] Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11][13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]

Disposal : this compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[15][17]

  • Waste Segregation : Collect waste in a designated, properly labeled container for halogenated organic waste.[16][17][18] Do not mix with non-halogenated waste streams.[16][18]

  • Container Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound".[14][16] Include the date the waste was first added to the container.[7]

  • Container Management : Keep waste containers tightly closed and store them in a designated satellite accumulation area.[14][16]

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe Verify Safety Equipment transfer_chem Transfer Chemical don_ppe->transfer_chem perform_exp Perform Experiment transfer_chem->perform_exp Careful Handling decon_area Decontaminate Work Area perform_exp->decon_area dispose_waste Dispose of Halogenated Waste decon_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill Occurs contain_spill Contain Spill spill->contain_spill Follow Spill Protocol notify_ehs Notify EHS spill->notify_ehs Follow Spill Protocol exposure Personal Exposure first_aid Administer First Aid exposure->first_aid Follow Exposure Protocol seek_medical Seek Medical Attention exposure->seek_medical Follow Exposure Protocol

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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4-Chloro-2-(trifluoromethyl)benzyl bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.